molecular formula C16H24N4O3 B1207332 Arphamenine A

Arphamenine A

货号: B1207332
分子量: 320.39 g/mol
InChI 键: FQRLGZIGRMSTAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid is a natural product found in Bacteria and Chromobacterium violaceum with data available.

属性

分子式

C16H24N4O3

分子量

320.39 g/mol

IUPAC 名称

5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid

InChI

InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20)

InChI 键

FQRLGZIGRMSTAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O

规范 SMILES

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O

同义词

5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid
arphamenine A

产品来源

United States

Foundational & Exploratory

Arphamenine A mechanism of action as an aminopeptidase B inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arphamenine A, a natural product isolated from Chromobacterium violaceum, is a potent inhibitor of aminopeptidase (B13392206) B (APB), a zinc-dependent metalloprotease. APB's substrate specificity for N-terminal arginine and lysine (B10760008) residues makes it a compelling target for therapeutic intervention in various physiological processes, including the regulation of blood pressure and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound as an APB inhibitor, compiling available quantitative data, detailing experimental protocols for assessing its inhibitory activity, and visualizing its proposed binding mechanism and associated experimental workflows.

Introduction to Aminopeptidase B and this compound

Aminopeptidase B (EC 3.4.11.6) is an exopeptidase that plays a crucial role in the renin-angiotensin system by cleaving basic amino acids from the N-terminus of peptides.[1] Its activity is implicated in the processing of bioactive peptides, and its dysregulation has been linked to various pathological conditions.

This compound is a structural analogue of the dipeptide Arg-Phe, where the peptide bond is replaced by a ketomethylene group.[2] This modification makes it resistant to cleavage by peptidases while retaining affinity for the active site of enzymes like aminopeptidase B.

Quantitative Inhibition Data

CompoundAnalogue ofIC50 (µM) for Aminopeptidase B
(S)Arg-ψ(COCH2)-(R,S)Phe (this compound)-Data not available in results
(S)Lys-ψ(COCH2)-(R,S)PheThis compound0.04
(S)Lys-ψ(COCH2)-(ξ)TrpThis compound0.03
(S)Phe-ψ(COCH2)-(R,S)ArgThis compound> 100
(S)Ala-ψ(COCH2)-(R,S)Phe-> 100
(S)Phe-ψ(COCH2)-(R,S)Ala-> 100
(S)Phe-ψ(COCH2)-(R,S)Orn-> 100
(S)Trp-ψ(COCH2)-(R,S)Orn-> 100
(S)Trp-ψ(COCH2)-(R,S)Lys-> 100
(S)Trp-ψ(COCH2)-(R,S)Arg-1.8

Data extracted from García-López et al., 1992.[2] The ψ(COCH2) notation indicates the ketomethylene isostere of the peptide bond.

Mechanism of Action

The precise molecular interactions of this compound with the active site of aminopeptidase B have not been fully elucidated by X-ray crystallography. However, based on the structure of related M1 family metallopeptidases and structure-activity relationship studies, a hypothetical binding model can be proposed.

The mechanism of inhibition is believed to be competitive, with this compound mimicking the natural substrate and binding to the active site of APB. The key interactions likely involve:

  • Coordination with the Active Site Zinc Ion: The ketomethylene group of this compound is thought to interact with the catalytic zinc ion in the active site of APB.

  • Interaction with the S1 Pocket: The basic guanidinium (B1211019) group of the arginine residue of this compound is expected to form strong ionic interactions with acidic residues, such as aspartate or glutamate, in the S1 subsite of the enzyme, which is known to accommodate basic side chains.

  • Hydrophobic Interactions: The phenyl group of the phenylalanine residue likely occupies a hydrophobic pocket (S1' subsite) within the enzyme's active site.

cluster_APB Aminopeptidase B Active Site cluster_ArphA This compound S1 Pocket S1 Pocket S1' Pocket S1' Pocket Zn2+ Zn2+ Arginine Arginine Arginine->S1 Pocket Ionic Interaction Ketomethylene Ketomethylene Ketomethylene->Zn2+ Coordination Phenylalanine Phenylalanine Phenylalanine->S1' Pocket Hydrophobic Interaction

Caption: Proposed binding of this compound to the APB active site.

Experimental Protocols

The following is a generalized protocol for an aminopeptidase B inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound.

Materials and Reagents
  • Purified Aminopeptidase B

  • Substrate: L-Arginine-p-nitroanilide (Arg-pNA)

  • Inhibitor: this compound

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Assay Procedure
  • Prepare Solutions:

    • Prepare a stock solution of Arg-pNA in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

    • Prepare a solution of Aminopeptidase B in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (at various concentrations) or vehicle control

      • Aminopeptidase B solution

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the Arg-pNA substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the production of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Assay Setup Assay Setup Prepare Solutions->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow for an APB inhibition assay.

Conclusion

This compound and its analogues are potent inhibitors of aminopeptidase B. While the precise three-dimensional structure of the this compound-APB complex remains to be determined, the available data strongly suggest a competitive inhibition mechanism involving key interactions within the enzyme's active site. The provided experimental protocol offers a framework for further investigation into the inhibitory properties of this compound and the development of novel APB inhibitors for therapeutic applications. Further studies, including X-ray crystallography and detailed kinetic analyses, are warranted to fully elucidate the mechanism of action of this promising inhibitor.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Arphamenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arphamenine A, a potent inhibitor of aminopeptidase (B13392206) B, holds significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in the bacterium Chromobacterium violaceum. While the complete enzymatic and genetic blueprint remains to be fully elucidated, this document synthesizes the foundational research, outlines the key known transformations, and proposes a putative pathway based on established biochemical principles. This guide also highlights the significant knowledge gaps, offering a roadmap for future research in this area.

Introduction

This compound is a member of a class of dipeptide-like natural products that exhibit significant biological activity. Its ability to inhibit aminopeptidase B makes it a valuable tool for studying enzyme function and a potential lead compound for drug development. The biosynthesis of this intriguing molecule has been a subject of investigation, with early studies laying the groundwork for our current understanding. This document aims to provide an in-depth technical resource on the biosynthesis of this compound, detailing the known precursors, intermediates, and enzymatic steps.

The Biosynthetic Precursors of this compound

Early isotopic labeling studies and cell-free biosynthesis experiments have definitively identified the building blocks of this compound. The molecule is assembled from three primary precursors:

  • L-Phenylalanine: Provides the benzylsuccinyl moiety.

  • L-Arginine: Contributes the guanidino-containing amino acid portion.

  • Acetic Acid: Incorporated as an acetyl-CoA unit.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound from its precursors involves a series of enzymatic transformations. While a dedicated biosynthetic gene cluster has yet to be identified in Chromobacterium violaceum, cell-free studies have successfully delineated the key intermediates in the pathway.[2]

The proposed pathway can be divided into the following stages:

Stage 1: Formation of the Benzylsuccinyl Moiety

  • Transamination of L-Phenylalanine: The pathway is initiated by the conversion of L-phenylalanine to its corresponding α-keto acid, β-phenylpyruvic acid. This reaction is catalyzed by a phenylalanine aminotransferase .[2]

  • Condensation with Acetyl-CoA: β-phenylpyruvic acid then undergoes a condensation reaction with acetyl-CoA to form benzylmalic acid.[2] The specific enzyme catalyzing this aldol-type condensation has not yet been characterized but is likely a synthase.

  • Conversion to Benzylsuccinic Acid: Benzylmalic acid is subsequently converted to benzylsuccinic acid. This transformation requires ATP, suggesting an activation step, but the precise enzymatic mechanism (e.g., dehydration followed by reduction) remains to be elucidated.[2]

Stage 2: Final Assembly via Non-Ribosomal Peptide Synthesis

The final step in the biosynthesis is the formation of a peptide bond between benzylsuccinic acid and L-arginine. This reaction is characteristic of Non-Ribosomal Peptide Synthetases (NRPSs) . These large, modular enzymes are responsible for the assembly of many peptide natural products. It is highly probable that an NRPS is responsible for activating both benzylsuccinic acid and L-arginine (as their adenylates) and catalyzing their condensation to form this compound.

Proposed Biosynthetic Pathway Diagram

Arphamenine_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes L_Phe L-Phenylalanine Beta_Phe β-Phenylpyruvic Acid L_Phe->Beta_Phe Acetyl_CoA Acetyl-CoA Benzylmalic Benzylmalic Acid Acetyl_CoA->Benzylmalic L_Arg L-Arginine Arphamenine_A This compound L_Arg->Arphamenine_A Beta_Phe->Benzylmalic Benzylsuccinic Benzylsuccinic Acid Benzylmalic->Benzylsuccinic Benzylsuccinic->Arphamenine_A E1 Phenylalanine Aminotransferase E2 Condensing Enzyme (Putative) E3 ATP-dependent Enzyme (Putative) E4 Non-Ribosomal Peptide Synthetase (NRPS) (Putative)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. Key information such as enzyme kinetics (Km, kcat), precursor flux, and product yields has not been reported in the available literature. The following table serves as a template for the types of data that would be invaluable for a more complete understanding and potential bioengineering of this pathway.

Enzyme (Putative)Substrate(s)Km (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)Reference
Phenylalanine AminotransferaseL-Phenylalanine, α-ketoglutarateData not availableData not availableData not availableData not available
Benzylmalic Acid Synthaseβ-phenylpyruvic acid, Acetyl-CoAData not availableData not availableData not availableData not available
Benzylsuccinic Acid Forming EnzymeBenzylmalic acidData not availableData not availableData not availableData not available
This compound Synthetase (NRPS)Benzylsuccinic acid, L-arginine, ATPData not availableData not availableData not availableData not available

Experimental Protocols

The foundational studies on the this compound biosynthetic pathway utilized cell-free systems derived from Chromobacterium violaceum BMG361-CF4. While detailed, step-by-step protocols are not available in the original publications, the general methodology can be outlined.

Preparation of Cell-Free Extract

A general protocol for preparing a cell-free extract for the study of secondary metabolite biosynthesis is as follows:

  • Cell Culture: Chromobacterium violaceum is cultured in a suitable nutrient-rich medium to the late logarithmic or early stationary phase of growth.

  • Cell Harvest: The bacterial cells are harvested by centrifugation at a low temperature (e.g., 4°C).

  • Cell Lysis: The cell pellet is washed and resuspended in a buffer solution. Lysis is then achieved through physical methods such as sonication or French press.

  • Clarification: The cell lysate is subjected to high-speed centrifugation (e.g., 10,000 x g) to remove cell debris, yielding a supernatant (S10 fraction) that contains the soluble enzymes of the cytoplasm.[2]

Cell-Free Biosynthesis Assay

The cell-free extract is used in assays to track the conversion of radiolabeled precursors into intermediates and the final product.

  • Reaction Mixture: The S10 fraction is incubated with radiolabeled precursors (e.g., L-[14C]-phenylalanine, [14C]-acetyl-CoA) and necessary cofactors (e.g., ATP).

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Analysis: The reaction is quenched, and the products are extracted. The radiolabeled intermediates and the final product are then separated and identified using techniques such as thin-layer chromatography (TLC) and autoradiography.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Cell-Free Extract Preparation cluster_assay Cell-Free Biosynthesis Assay A 1. Culture Chromobacterium violaceum B 2. Harvest Cells (Centrifugation) A->B C 3. Cell Lysis (e.g., Sonication) B->C D 4. Clarification (Centrifugation) to obtain S10 Supernatant C->D E 5. Incubate S10 with Radiolabeled Precursors and Cofactors D->E F 6. Quench Reaction and Extract Products E->F G 7. Separation and Identification (e.g., TLC, Autoradiography) F->G

References

An In-depth Technical Guide to the Biological Activity of Arphamenine A and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine A and its structural analogues represent a class of naturally derived and synthetic compounds with significant biological activity, primarily as potent inhibitors of aminopeptidases. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their enzyme inhibition kinetics, experimental methodologies, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of enzymology and medicinal chemistry.

Core Biological Activity: Inhibition of Aminopeptidases

The primary biological target of this compound and its analogues is a family of exopeptidases known as aminopeptidases. Specifically, they have been shown to be potent inhibitors of arginine aminopeptidase (B13392206) (aminopeptidase B) , a zinc-dependent metalloprotease that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides and proteins. The inhibition of this enzyme has implications for various physiological processes, making this compound and its analogues attractive candidates for further investigation.

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound and its analogues against aminopeptidase B and other enzymes is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and a selection of its analogues.

CompoundTarget EnzymeInhibition ParameterValue (nM)Reference
This compoundAminopeptidase BIC502.5[1]
Arphamenine BAminopeptidase BIC501.6[1]
Bestatin (B1682670) IsostereArginine AminopeptidaseKis66[2]
Kii10[2]
Kid17[2]
(S)-Ala-ψ-[COCH₂]-(R,S)-PheAminopeptidase BIC50> 100,000[3]
(S)-Phe-ψ-[COCH₂]-(R,S)-AlaAminopeptidase BIC50> 100,000[3]
(S)-Phe-ψ-[COCH₂]-(R,S)-OrnAminopeptidase BIC501,500[3]
(S)-Trp-ψ-[COCH₂]-(R,S)-OrnAminopeptidase BIC501,200[3]
(S)-Trp-ψ-[COCH₂]-(R,S)-LysAminopeptidase BIC501,100[3]
(S)-Trp-ψ-[COCH₂]-(R,S)-ArgAminopeptidase BIC50800[3]

Mechanism of Action and Signaling Pathway

This compound and its analogues exert their inhibitory effect by binding to the active site of aminopeptidase B. The mode of inhibition can be either competitive or non-competitive, depending on the specific analogue. For instance, a reduced isostere of bestatin, an Arphamenine analogue, has been shown to exhibit an unusual noncompetitive inhibition of arginine aminopeptidase.[2] This suggests that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site, yet still affects the enzyme's catalytic activity.

The following diagram illustrates the general mechanism of aminopeptidase B inhibition by an Arphamenine analogue.

InhibitionMechanism cluster_enzyme Aminopeptidase B Enzyme Enzyme (E) ActiveSite Active Site ES_Complex Enzyme-Substrate Complex (ES) EI_Complex Enzyme-Inhibitor Complex (EI) Substrate Substrate (S) (e.g., Arg-peptide) Substrate->ES_Complex Binds to Active Site Inhibitor Arphamenine Analogue (I) Inhibitor->EI_Complex Binds to Enzyme (Competitive) ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) ES_Complex->Enzyme Releases Product Product (P) ES_Complex->Product Catalysis ES_Complex->ESI_Complex Inhibitor Binding (Non-competitive)

Caption: General mechanism of competitive and non-competitive inhibition of Aminopeptidase B.

Experimental Protocols

Aminopeptidase B Inhibition Assay (Chromogenic Substrate Method)

This protocol describes a common method for determining the inhibitory activity of compounds against aminopeptidase B using a chromogenic substrate.

1. Materials and Reagents:

  • Purified Aminopeptidase B

  • Arginine-p-nitroanilide (Arg-pNA) or another suitable chromogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound or analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the substrate (e.g., 10 mM Arg-pNA in water or a small amount of organic solvent).

    • Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

    • Prepare a solution of purified aminopeptidase B in the assay buffer to a desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound solution (or solvent control)

      • Enzyme solution

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. The p-nitroaniline released upon substrate cleavage has a maximum absorbance at this wavelength.

    • Take readings at regular intervals (e.g., every 1-2 minutes) for a specific duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the mode of inhibition and the Ki value, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

The following diagram illustrates the general workflow for an enzyme inhibition assay.

AssayWorkflow start Start reagent_prep Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions start->reagent_prep plate_setup Set up 96-well Plate: - Add Buffer, Inhibitor, Enzyme reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_abs data_analysis Data Analysis: - Calculate Initial Velocities - Plot % Inhibition vs. [I] - Determine IC50/Ki measure_abs->data_analysis end End data_analysis->end

References

Arphamenine A: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arphamenine A, a naturally occurring aminopeptidase (B13392206) inhibitor, has garnered significant interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, potential therapeutic applications, and the available data from preclinical studies. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating the existing knowledge on this compound, including its inhibitory activity against specific enzymes, its effects on pathogenic organisms, and its potential in oncology. While clinical trial data for this compound is not currently available, this guide summarizes the foundational knowledge that may inform future investigations into its therapeutic utility.

Introduction

This compound is a potent inhibitor of certain aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. It was first isolated from Chromobacterium violaceum. Structurally, this compound is an analogue of the dipeptide L-arginyl-L-phenylalanine. Its unique structure allows it to interact with the active site of specific aminopeptidases, leading to the inhibition of their enzymatic activity. This inhibitory action forms the basis of its potential therapeutic applications, which span from anti-parasitic to anti-cancer activities.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of aminopeptidases, particularly Aminopeptidase B (APB). APB is a zinc-dependent metalloenzyme that preferentially cleaves N-terminal arginine and lysine (B10760008) residues from peptides.

Enzyme Inhibition

Table 1: Inhibitory Constants of an this compound Analogue against Arginine Aminopeptidase

Inhibition ConstantValue (nM)
Kis66
Kii10
Kid17

Note: Data presented is for a reduced isostere of bestatin, an analogue of this compound. Specific Ki values for this compound against various aminopeptidases are not consistently reported in the available literature.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet fully elucidated. However, its inhibitory effect on aminopeptidases suggests potential downstream effects on various cellular processes that are regulated by peptide hormones and other bioactive peptides. In the context of cancer, this compound has been shown to inhibit sarcoma 180 and invasive micropapillary carcinoma, suggesting a potential role in modulating cancer cell signaling pathways.[1] Further research is required to identify the precise molecular pathways affected by this compound in these cancer models.

Therapeutic Potential

The ability of this compound to inhibit specific aminopeptidases has led to the exploration of its therapeutic potential in various disease contexts.

Anti-parasitic Activity

This compound has demonstrated in-vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. This suggests a potential application for this compound in the treatment of this neglected tropical disease. The exact mechanism of its trypanocidal activity is not yet fully understood but is presumed to be related to the inhibition of essential aminopeptidases in the parasite.

Oncology

The observation that this compound can inhibit the growth of sarcoma 180 and invasive micropapillary carcinoma cells indicates its potential as an anti-cancer agent.[1] Aminopeptidases, particularly Aminopeptidase N (APN/CD13), are often overexpressed on the surface of tumor cells and are involved in tumor angiogenesis, invasion, and metastasis. By inhibiting these enzymes, this compound could potentially disrupt these key processes in cancer progression.

Experimental Protocols

Detailed, standardized protocols for the use of this compound in experimental settings are not widely published. However, based on general laboratory practices for enzyme inhibition and cell-based assays, the following methodologies can be adapted.

Aminopeptidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific aminopeptidase, such as Aminopeptidase B.

Materials:

  • Purified Aminopeptidase B

  • This compound (dissolved in an appropriate solvent)

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified aminopeptidase B enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of cleaved substrate.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value. Further kinetic analysis can be performed to determine the mode of inhibition and the Ki value.

Diagram 1: General Workflow for Aminopeptidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound dilutions E Add this compound to Wells A->E B Prepare Enzyme Solution D Add Enzyme to Microplate Wells B->D C Prepare Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Pre-incubate E->F F->G H Measure Fluorescence (Kinetic Read) G->H I Calculate Initial Velocities H->I J Determine IC50/Ki I->J

Caption: Workflow for determining aminopeptidase inhibition.

Trypanosoma brucei Growth Inhibition Assay

This protocol outlines a general method for evaluating the effect of this compound on the in-vitro growth of Trypanosoma brucei.

Materials:

  • Trypanosoma brucei brucei culture

  • Complete HMI-9 medium

  • This compound (dissolved in an appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin)

  • Incubator (37°C, 5% CO2)

  • Fluorescence microplate reader

Procedure:

  • Culture T. brucei brucei to the mid-logarithmic growth phase.

  • Prepare a serial dilution of this compound in the culture medium.

  • Seed the 96-well plates with a defined density of trypanosomes.

  • Add the different concentrations of this compound to the wells. Include a control group with no compound.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Add the cell viability reagent (e.g., Resazurin) to each well and incubate for a further 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the number of viable cells.

  • Plot the cell viability against the this compound concentration to determine the EC50 value.

Diagram 2: Workflow for Trypanosoma brucei Growth Inhibition Assay

G cluster_culture Cell Culture cluster_assay Assay cluster_readout Readout & Analysis A Culture T. brucei C Seed Trypanosomes in 96-well Plate A->C B Prepare this compound dilutions D Add this compound B->D C->D E Incubate (48-72h) D->E F Add Viability Reagent E->F G Incubate (4-6h) F->G H Measure Fluorescence G->H I Determine EC50 H->I

Caption: Workflow for assessing trypanocidal activity.

Synthesis and Derivatives

Information regarding the total chemical synthesis of this compound is limited in readily accessible scientific literature. It is known to be biosynthesized from L-arginine and L-phenylalanine. Research has been conducted on the synthesis of various this compound analogues to explore their structure-activity relationships. These studies have primarily focused on modifying the peptide backbone and the side chains to improve potency and selectivity for different aminopeptidases.

Clinical Development

A thorough review of publicly available clinical trial registries indicates that this compound has not yet entered human clinical trials. The current body of evidence is based on preclinical in-vitro and in-vivo studies. Further research, including comprehensive toxicology and pharmacology studies, would be required before this compound could be considered for clinical development.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated inhibitory activity against specific aminopeptidases and potential therapeutic applications in parasitology and oncology. However, a significant amount of research is still needed to fully characterize its pharmacological profile and therapeutic potential. Future research should focus on:

  • Quantitative Inhibitory Profiling: Determining the IC50 and Ki values of this compound against a broad panel of aminopeptidases to better understand its selectivity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways affected by this compound in cancer cells and pathogenic organisms.

  • In-vivo Efficacy Studies: Conducting comprehensive animal studies to evaluate the efficacy and safety of this compound in relevant disease models.

  • Synthetic Chemistry: Developing efficient and scalable synthetic routes for this compound and its derivatives to facilitate further research and development.

References

The Role of Arphamenine A in the Inhibition of Sarcoma 180 and IMC Carcinoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arphamenine A, a naturally occurring inhibitor of aminopeptidases, presents a compelling avenue for investigation in cancer therapeutics. While direct experimental evidence on its efficacy against Sarcoma 180 and Invasive Micropapillary Carcinoma (IMC) is limited, its known mechanism of action as a potent inhibitor of aminopeptidase (B13392206) B (AP-B) and other related aminopeptidases suggests a potential antitumor role. Aminopeptidases are frequently overexpressed in various malignancies, including sarcomas and carcinomas, where they play crucial roles in tumor growth, angiogenesis, and metastasis. This technical guide synthesizes the available information on this compound, its target enzymes, and the characteristics of Sarcoma 180 and IMC carcinoma to build a scientifically grounded hypothesis for its potential therapeutic application. This document outlines detailed hypothetical experimental protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of these cancers and visualizes the proposed mechanisms and workflows.

Introduction to this compound and its Molecular Targets

This compound is a low-molecular-weight compound originally isolated from Chromobacterium violaceum. It is a potent and specific inhibitor of aminopeptidase B (AP-B), a metalloenzyme that cleaves basic amino acids from the N-terminus of peptides. Emerging evidence supports the rationale of inhibiting aminopeptidase activity as a targeted approach for novel cancer treatment options, as limiting the availability of amino acids can be selectively lethal to tumor cells[1]. While agents like bestatin (B1682670) and tosedostat, which also target aminopeptidases, have shown potential as cancer therapies, more selective and targeted approaches are needed[1].

Table 1: Known Molecular Targets of this compound and Analogs

InhibitorTarget EnzymeInhibition Constant (Ki)Source
This compoundAminopeptidase BPotent inhibitorGeneral knowledge
Arphamenine BAminopeptidase BPotent inhibitorGeneral knowledge

The Landscape of Sarcoma 180 and IMC Carcinoma

Sarcoma 180

Sarcoma 180 (S-180) is a transplantable murine sarcoma cell line that has been extensively used in cancer research for decades as a model for screening potential antitumor agents in vivo[2][3][4][5][6]. Its aggressive growth in mice provides a robust system to evaluate the efficacy of novel therapeutic compounds.

IMC Carcinoma

Invasive Micropapillary Carcinoma (IMC) is an aggressive subtype of carcinoma characterized by small clusters of tumor cells within clear stromal spaces. It is known for its high propensity for lymphovascular invasion and metastasis. The development of relevant preclinical models, including cell lines and patient-derived xenografts, is crucial for studying the biology of IMC and for testing novel therapeutic strategies.

Postulated Mechanism of Action of this compound in Sarcoma 180 and IMC Carcinoma

The central hypothesis for the antitumor activity of this compound against Sarcoma 180 and IMC carcinoma lies in its inhibition of aminopeptidases, which are critical for various aspects of tumor progression.

  • Inhibition of Angiogenesis: Aminopeptidases, particularly aminopeptidase N (CD13), are highly expressed on the surface of endothelial cells in the tumor neovasculature. Their enzymatic activity is essential for the degradation of extracellular matrix components, facilitating endothelial cell migration and the formation of new blood vessels. By inhibiting these enzymes, this compound could potentially disrupt tumor-induced angiogenesis, thereby limiting tumor growth and metastasis.

  • Induction of Apoptosis and Cell Cycle Arrest: The continuous supply of amino acids is vital for the rapid proliferation of cancer cells. Aminopeptidases contribute to the cellular amino acid pool by degrading extracellular and intracellular peptides. Inhibition of these enzymes by this compound could lead to amino acid deprivation, triggering a cellular stress response, cell cycle arrest, and ultimately apoptosis.

  • Modulation of Tumor Microenvironment: Aminopeptidases can process a variety of bioactive peptides in the tumor microenvironment, including those involved in inflammation and immune responses. By altering the proteolytic landscape, this compound might modulate the immune response against the tumor.

Proposed Signaling Pathways

While the specific signaling pathways affected by this compound in Sarcoma 180 and IMC carcinoma have not been elucidated, its mechanism of action through aminopeptidase inhibition suggests potential modulation of key cancer-related pathways such as the PI3K/Akt and MAPK pathways. These pathways are central to cell survival, proliferation, and angiogenesis and are frequently dysregulated in cancer[7][8][9][10][11][12][13][14].

G Arphamenine_A This compound Aminopeptidase_B Aminopeptidase B Arphamenine_A->Aminopeptidase_B Inhibits Apoptosis Apoptosis Arphamenine_A->Apoptosis Induces (hypothesized) Peptide_Cleavage Peptide Cleavage Aminopeptidase_B->Peptide_Cleavage Catalyzes Amino_Acid_Pool Intracellular Amino Acid Pool Peptide_Cleavage->Amino_Acid_Pool Maintains PI3K_Akt PI3K/Akt Pathway Amino_Acid_Pool->PI3K_Akt Activates MAPK MAPK Pathway Amino_Acid_Pool->MAPK Activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Promotes PI3K_Akt->Apoptosis Inhibits Proliferation Proliferation MAPK->Proliferation Promotes MAPK->Apoptosis Inhibits

Figure 1: Proposed Signaling Cascade of this compound Action.

Quantitative Data Summary

Table 2: Hypothetical Data Points for Future Investigation

Cancer ModelAssay TypeParameterExpected Outcome with this compound
Sarcoma 180 CellsIn vitro cytotoxicityIC50Dose-dependent decrease in cell viability
IMC Carcinoma CellsIn vitro cytotoxicityIC50Dose-dependent decrease in cell viability
Sarcoma 180 XenograftIn vivo tumor growthTumor VolumeSignificant reduction compared to control
IMC Carcinoma XenograftIn vivo tumor growthTumor VolumeSignificant reduction compared to control
Sarcoma 180 XenograftImmunohistochemistryKi-67, CD31Decreased proliferation and angiogenesis
IMC Carcinoma XenograftImmunohistochemistryKi-67, CD31Decreased proliferation and angiogenesis

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the investigation of this compound's efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Sarcoma 180 or IMC carcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

G Start Start Seed_Cells Seed Sarcoma 180 or IMC Carcinoma Cells Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: In Vitro Cytotoxicity Experimental Workflow.
In Vivo Antitumor Efficacy in a Sarcoma 180 Xenograft Model

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation: Sarcoma 180 cells (1 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every two days using calipers (Volume = 0.5 x length x width²).

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 per group).

  • Drug Administration: this compound is administered intraperitoneally (i.p.) daily at different doses (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).

  • Data Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.

G Start Start Inoculate Inoculate Mice with Sarcoma 180 Cells Start->Inoculate Monitor_Tumor Monitor Tumor Growth Inoculate->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Tumor Volume ~100 mm³ Administer_Drug Administer this compound or Vehicle Randomize->Administer_Drug Measure_Tumor Measure Tumor Volume and Body Weight Administer_Drug->Measure_Tumor Daily Measure_Tumor->Administer_Drug Repeat for duration of study Euthanize Euthanize and Collect Tissues Measure_Tumor->Euthanize Endpoint reached Analyze Analyze Data (TGI, Histology) Euthanize->Analyze End End Analyze->End

Figure 3: In Vivo Antitumor Efficacy Workflow.

Conclusion and Future Directions

This compound holds promise as a potential therapeutic agent for Sarcoma 180 and IMC carcinoma due to its established role as an inhibitor of aminopeptidases, which are increasingly recognized as valid targets in oncology. The lack of direct experimental data necessitates a focused research effort to validate this hypothesis. The experimental protocols and conceptual frameworks presented in this whitepaper provide a roadmap for future investigations. Key future directions include:

  • In vitro screening of this compound against a panel of sarcoma and carcinoma cell lines to determine its cytotoxic profile.

  • In vivo studies in relevant animal models to assess its antitumor efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties.

  • Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound in these cancer types.

  • Combination studies to explore potential synergistic effects with existing chemotherapeutic agents or other targeted therapies.

The exploration of this compound's potential in these aggressive cancers could open new avenues for the development of novel and effective treatment strategies.

References

Arphamenine A and its Effects on the Growth of Trypanosoma brucei brucei: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Arphamenine A, a known inhibitor of aminopeptidases, on the in vitro growth of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. While direct quantitative data from the seminal study by Knowles (1993) remains elusive in the public domain, this document synthesizes available information, outlines detailed experimental protocols for assessing trypanocidal activity, and presents visual representations of the proposed mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies against this parasitic pathogen.

Introduction

Trypanosoma brucei brucei is a protozoan parasite that causes Nagana in cattle and serves as a model organism for studying Human African Trypanosomiasis (HAT), or sleeping sickness. The urgent need for new, effective, and safe trypanocidal drugs has driven research into various molecular targets within the parasite. Among these, peptidases have emerged as promising targets due to their essential roles in various physiological processes, including protein turnover, nutrition, and host-parasite interactions.

This compound is a natural product known to be a potent inhibitor of aminopeptidases. A foundational study by G. Knowles in 1993 demonstrated that this compound inhibits the in vitro growth of Trypanosoma brucei brucei, suggesting that aminopeptidases are crucial for the parasite's survival and proliferation.[1][2] This guide delves into the available knowledge surrounding the effects of this compound on T. b. brucei, providing a framework for further investigation in this area.

Quantitative Data

Precise quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound against the growth of T. b. brucei brucei, is documented in the 1993 publication by G. Knowles in the Journal of Antimicrobial Chemotherapy. Unfortunately, the full text of this letter is not widely available, precluding the inclusion of the specific values in this guide. Researchers are encouraged to consult the original publication for this detailed information.

For context, this compound has been shown to inhibit aminopeptidases from other sources with varying potency. For example, its IC50 against M17 leucyl-aminopeptidase from Trypanosoma cruzi has been reported, highlighting its activity against protozoan enzymes.

Table 1: Growth Inhibition of Trypanosoma brucei brucei by this compound

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
This compoundTrypanosoma brucei bruceiIn vitro growth inhibitionData not publicly availableKnowles, 1993

Mechanism of Action

This compound's primary mechanism of action is the inhibition of aminopeptidases.[1] These enzymes catalyze the removal of N-terminal amino acids from proteins and peptides, a process vital for protein degradation and recycling of amino acids. In Trypanosoma brucei, aminopeptidases are believed to play a critical role in nutrient acquisition from the host environment. By inhibiting these enzymes, this compound likely disrupts the parasite's ability to process and utilize essential amino acids, leading to a cessation of growth and eventual cell death.

Proposed Signaling Pathway

While a specific signaling pathway triggered by this compound in T. b. brucei has not been elucidated, a logical pathway can be inferred from its known enzymatic target. The inhibition of aminopeptidases would lead to a cascade of metabolic consequences, ultimately impacting cell viability.

cluster_extracellular Extracellular Environment (Host Bloodstream) cluster_parasite Trypanosoma brucei brucei HostProteins Host Proteins PeptideUptake Peptide/Protein Uptake HostProteins->PeptideUptake Endocytosis ArphamenineA This compound Aminopeptidases Aminopeptidases ArphamenineA->Aminopeptidases Inhibition AminoAcidPool Intracellular Amino Acid Pool Aminopeptidases->AminoAcidPool Release of Amino Acids PeptideUptake->Aminopeptidases Hydrolysis ProteinSynthesis Protein Synthesis AminoAcidPool->ProteinSynthesis CellDeath Cell Death AminoAcidPool->CellDeath Depletion Growth Parasite Growth and Proliferation ProteinSynthesis->Growth

Caption: Proposed mechanism of this compound action on T. b. brucei.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the effect of compounds like this compound on the growth of T. b. brucei brucei.

In Vitro Cultivation of Bloodstream Form Trypanosoma brucei brucei
  • Cell Line: Trypanosoma brucei brucei bloodstream forms (e.g., Lister 427 strain).

  • Culture Medium: HMI-9 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 10% (v/v) Serum Plus, 1 mM hypoxanthine, 0.2 mM β-mercaptoethanol, 38.4 µg/mL thymidine, and 100 U/mL penicillin/streptomycin.

  • Culture Conditions: Maintain parasites in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Monitor parasite density daily using a hemocytometer. Dilute the culture with fresh medium to maintain a density between 1 x 10^5 and 2 x 10^6 cells/mL.

In Vitro Growth Inhibition Assay (IC50 Determination)
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • Seed a 96-well microtiter plate with T. b. brucei at a density of 2 x 10^4 cells/well in a final volume of 200 µL of culture medium.

    • Add the serially diluted this compound to the wells. Include a solvent control (vehicle) and a positive control (e.g., pentamidine).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • Viability Assessment:

    • Add a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for an additional 4-6 hours.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Aminopeptidase (B13392206) Activity Assay
  • Lysate Preparation:

    • Harvest approximately 1 x 10^8 T. b. brucei cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Enzyme Assay:

    • The assay is performed in a 96-well plate.

    • To each well, add the cell lysate, a fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin), and varying concentrations of this compound.

    • Incubate the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

    • Determine the inhibitory constant (Ki) of this compound by analyzing the enzyme kinetics data.

Experimental Workflow Visualization

The following diagram illustrates the workflow for evaluating the anti-trypanosomal activity of a compound.

cluster_setup Experiment Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Study Cultivation 1. T. b. brucei Cultivation AssaySetup 3. 96-well Plate Setup Cultivation->AssaySetup EnzymeAssay 8. Aminopeptidase Activity Assay Cultivation->EnzymeAssay CompoundPrep 2. This compound Preparation CompoundPrep->AssaySetup CompoundPrep->EnzymeAssay Incubation 4. Incubation (48-72h) AssaySetup->Incubation Viability 5. Viability Assessment (Resazurin) Incubation->Viability DataCollection 6. Read Fluorescence/Absorbance Viability->DataCollection IC50 7. IC50 Calculation DataCollection->IC50

Caption: Workflow for assessing this compound's effect on T. b. brucei.

Conclusion

This compound has been identified as an inhibitor of the in vitro growth of Trypanosoma brucei brucei, likely through the inhibition of essential aminopeptidases. While the precise quantitative details of its efficacy require access to the original research, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and conceptual frameworks for the mechanism of action and experimental workflows offer practical guidance for further investigation into this compound and other aminopeptidase inhibitors as potential therapeutic agents against African trypanosomiasis. Further research is warranted to fully characterize the trypanocidal potential of this compound and to validate aminopeptidases as a druggable target in T. b. brucei.

References

Methodological & Application

Application Notes and Protocols for Studying Dipeptide Transport Mechanisms with Arphamenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine A is an analogue of the dipeptide Arg-Phe that has been investigated for its interaction with dipeptide transporters. Initial interest in this compound centered on its potential as an inhibitor of these transport systems. However, research has demonstrated that this compound is not a true inhibitor but rather a substrate for the intestinal dipeptide transporter.[1] It undergoes transepithelial transport, likely via the proton-coupled oligopeptide transporter 1 (PEPT1), which is predominantly expressed on the apical membrane of intestinal epithelial cells.[1][2]

This characteristic makes this compound a valuable tool for elucidating the substrate specificity and transport kinetics of dipeptide transporters. By studying its transport and its competitive effects on the uptake of other known substrates, researchers can gain insights into the structural requirements for recognition and translocation by these vital nutrient and drug transporters.

These application notes provide a framework for utilizing this compound to study dipeptide transport mechanisms, with a focus on in vitro models using the Caco-2 human colorectal adenocarcinoma cell line. Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters like PEPT1, serving as a reliable model for the intestinal barrier.[3]

Data Presentation

The following tables summarize the types of quantitative data that can be obtained through the experimental protocols described below. These values are essential for characterizing the interaction of this compound with dipeptide transporters.

Table 1: Kinetic Parameters for Dipeptide Transporter Substrates

CompoundTransporterApparent Michaelis-Menten Constant (Km)Maximum Transport Velocity (Vmax)Cell SystemReference
Glycyl-sarcosine (Gly-Sar)PEPT10.7 - 2.4 mM8.4 - 21.0 nmol/mg protein/10 minCaco-2[4]
This compound PEPT1To be determinedTo be determinedCaco-2-

Table 2: Competitive Inhibition of Glycyl-sarcosine (Gly-Sar) Uptake

CompetitorTransporterIC50Inhibition Constant (Ki)Substrate & ConcentrationCell SystemReference
LosartanPEPT137.0 ± 4.8 µMNot reported20 µM Gly-SarCHO-hPepT1[5]
Glycyl-proline (Gly-Pro)PEPT1> 50,000 µMNot reported20 µM Gly-SarCaco-2[6]
This compound PEPT1To be determinedTo be determinedRadiolabeled Gly-SarCaco-2-

Note: The purpose of the competition assay is to determine the IC50 and subsequently calculate the Ki of this compound for the dipeptide transporter.

Mandatory Visualizations

Dipeptide Transport Mechanism via PEPT1

PEPT1_Transport_Mechanism PEPT1-mediated transport of this compound driven by a proton gradient. cluster_membrane Apical Membrane cluster_extracellular Lumen (Apical Side) cluster_intracellular Cytosol (Basolateral Side) transporter_out Outward-Facing Conformation H+ Substrate transporter_bound Substrate & H+ Bound Occluded transporter_out->transporter_bound Binding transporter_in Inward-Facing Conformation H+ Substrate transporter_bound->transporter_in Conformational Change transporter_in->transporter_out Reorientation H_in H+ transporter_in:in->H_in Release Substrate_in This compound or Dipeptide transporter_in:in->Substrate_in Release H_out H+ H_out->transporter_out:out Substrate_out This compound or Dipeptide Substrate_out->transporter_out:out

Caption: PEPT1-mediated transport of this compound.

Experimental Workflow for Competition Assay

Experimental_Workflow Workflow for determining the competitive interaction of this compound with a known PEPT1 substrate. cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis Caco2_culture Culture Caco-2 cells on Transwell inserts (21 days) Verify_monolayer Verify monolayer integrity (TEER measurement) Caco2_culture->Verify_monolayer Pre_incubation Pre-incubate with transport buffer Verify_monolayer->Pre_incubation Add_compounds Add radiolabeled Gly-Sar + varying concentrations of This compound to apical side Pre_incubation->Add_compounds Incubate Incubate at 37°C Add_compounds->Incubate Stop_transport Stop transport with ice-cold buffer & wash Incubate->Stop_transport Lyse_cells Lyse cells Stop_transport->Lyse_cells Quantify Quantify intracellular radioactivity (Scintillation Counting) Lyse_cells->Quantify Calculate Calculate IC50 and Ki values Quantify->Calculate

Caption: Workflow for this compound competition assay.

Experimental Protocols

The following protocols are adapted from established methods for studying dipeptide transport in Caco-2 cells and can be applied to characterize the transport of this compound.

Protocol 1: Caco-2 Cell Culture for Transport Assays

This protocol details the steps for culturing Caco-2 cells to form a differentiated monolayer suitable for transport studies.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Transwell permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Cell culture flasks and plates

Procedure:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium.

  • Seeding on Transwells: Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.

  • Differentiation: Culture the cells on the Transwell inserts for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Check: Before conducting transport assays, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be stable and typically >250 Ω·cm2.

Protocol 2: Characterization of this compound Transport

This protocol aims to determine if this compound is a substrate of the dipeptide transport system.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell inserts

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, buffered with MES or HEPES to pH 6.0)

  • This compound

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4) on both apical and basolateral sides.

  • pH Gradient: Pre-incubate the monolayers for 20-30 minutes at 37°C with transport buffer at pH 6.0 in the apical chamber and pH 7.4 in the basolateral chamber to establish a proton gradient, which drives PEPT1 transport.

  • Transport Initiation: Add the transport buffer (pH 6.0) containing a known concentration of this compound to the apical chamber. Add fresh transport buffer (pH 7.4) to the basolateral chamber.

  • Sampling: At various time points (e.g., 15, 30, 60, 90, 120 minutes), take samples from the basolateral chamber. To maintain volume, replace the sampled volume with fresh, pre-warmed transport buffer (pH 7.4).

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport. A Papp value significantly greater than that of a paracellular transport marker (e.g., mannitol) and dependence on the proton gradient would indicate carrier-mediated transport.

Protocol 3: Competitive Uptake Assay with a Labeled Substrate

This protocol is designed to determine the inhibitory potential (IC50) and affinity (Ki) of this compound for the dipeptide transporter by measuring its ability to compete with the transport of a known radiolabeled substrate, such as [14C]Gly-Sar.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell inserts

  • Transport Buffer (pH 6.0)

  • Radiolabeled substrate (e.g., [14C]Gly-Sar)

  • Unlabeled Gly-Sar

  • This compound

  • Ice-cold Stop Buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH or a buffer with 1% Triton X-100)

  • Scintillation cocktail and counter

Procedure:

  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Pre-incubation: Pre-incubate the cells with transport buffer for 20-30 minutes at 37°C.

  • Competition: Initiate the uptake by adding transport buffer (pH 6.0) containing a fixed concentration of [14C]Gly-Sar (typically below its Km) and varying concentrations of this compound (from 0 to a concentration expected to cause maximal inhibition).

  • Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Stopping the Reaction: Terminate the transport by rapidly aspirating the transport buffer and washing the monolayers three times with ice-cold stop buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Plot the percentage of [14C]Gly-Sar uptake against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the labeled substrate and Km is its Michaelis-Menten constant.

Conclusion

This compound serves as a useful probe for investigating the function of dipeptide transporters. The provided protocols offer a comprehensive approach to characterize its transport and its competitive interaction with other substrates in a well-established in vitro model of the intestinal epithelium. The data generated from these experiments will contribute to a deeper understanding of the molecular determinants of substrate recognition and translocation by PEPT1, which is crucial for the design of orally available peptide-based drugs and prodrugs.

References

Experimental Use of Arphamenine A in Parasitology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine A is a potent inhibitor of aminopeptidases, a class of enzymes crucial for various physiological processes in parasites, including protein digestion, metabolism, and host cell invasion. This document provides detailed application notes and protocols for the experimental use of this compound in parasitology research, with a focus on its application against parasitic protozoa. While specific quantitative data for this compound's activity against all parasites is not extensively available in publicly accessible literature, this guide offers a framework for its investigation based on its known mechanism of action and established protocols for similar inhibitors.

Mechanism of Action

This compound exerts its antiparasitic effect by targeting and inhibiting metallo-aminopeptidases. These enzymes are critical for the final stages of protein degradation, where they cleave N-terminal amino acids from peptides. In many parasitic protozoa, this process is essential for obtaining amino acids necessary for growth and replication, particularly for parasites that rely on the degradation of host proteins, such as hemoglobin in Plasmodium or host cell proteins in Trypanosoma and Leishmania. By blocking these enzymes, this compound disrupts the parasite's nutrient supply, leading to growth inhibition and eventual death.

Quantitative Data

Comprehensive quantitative data on the efficacy of this compound against a wide range of parasites is limited in the available literature. The following table summarizes the known activity of this compound against Trypanosoma brucei brucei and provides data for other aminopeptidase (B13392206) inhibitors for comparative purposes.

CompoundParasite SpeciesAssay TypeIC50 / ActivityCitation
This compound Trypanosoma brucei bruceiIn vitro growth inhibitionInhibits in-vitro growth (specific IC50 not available in searched literature)[1]
Bestatin (B1682670)Trypanosoma cruziIn vitro growth inhibition-
KBE009Trypanosoma cruziRecombinant TcLAP inhibitionIC50 = 66.0 ± 13.5 µM
Bestatin AnalogueArginine aminopeptidaseEnzyme inhibitionKis = 66 nM[2]

Experimental Protocols

The following protocols are generalized methodologies for the in vitro cultivation of Trypanosoma brucei and the assessment of aminopeptidase inhibitors. These can be adapted for the specific experimental use of this compound.

Protocol 1: In Vitro Cultivation of Trypanosoma brucei brucei (Bloodstream Form)

This protocol is based on established methods for the axenic culture of bloodstream form trypanosomes.

Materials:

  • Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS)

  • 24-well or 96-well cell culture plates

  • Humidified incubator at 37°C with 5% CO2

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain a continuous culture of T. b. brucei in HMI-9 medium supplemented with FBS in a humidified incubator.

  • For experiments, seed parasites at a density of 1 x 10^4 to 1 x 10^5 cells/mL in fresh medium in culture plates.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Add serial dilutions of this compound to the parasite cultures to achieve the desired final concentrations. Include a solvent control (vehicle) and a no-drug control.

  • Incubate the plates for 48-72 hours.

  • At the end of the incubation period, determine the parasite density in each well using a hemocytometer or an automated cell counter.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the no-drug control.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Aminopeptidase Inhibition Assay

This protocol describes a general method to assess the direct inhibitory effect of this compound on parasite aminopeptidase activity using a chromogenic substrate.

Materials:

  • Parasite lysate (prepared by sonication or freeze-thaw cycles of a parasite pellet)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Chromogenic aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide)

  • This compound stock solution

  • 96-well microplate reader

Procedure:

  • Prepare a parasite lysate containing the aminopeptidase enzyme. The protein concentration of the lysate should be determined using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add a fixed amount of parasite lysate to each well containing assay buffer.

  • Add serial dilutions of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).

  • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.

ArphamenineA_Mechanism cluster_parasite Parasite Cell HostProtein Host Protein Peptides Peptides HostProtein->Peptides Proteolysis AminoAcids Free Amino Acids Peptides->AminoAcids Hydrolysis ParasiteProtein Parasite Protein Synthesis & Growth AminoAcids->ParasiteProtein Aminopeptidase Aminopeptidase Aminopeptidase->Peptides ArphamenineA This compound ArphamenineA->Aminopeptidase Inhibition

Caption: Mechanism of action of this compound in a parasite cell.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_biochemical Biochemical Assay Cultivation Parasite Cultivation DrugTreatment This compound Treatment (Dose-Response) Cultivation->DrugTreatment LysatePrep Parasite Lysate Preparation Cultivation->LysatePrep GrowthAssay Growth Inhibition Assay DrugTreatment->GrowthAssay IC50 IC50 Determination GrowthAssay->IC50 EnzymeAssay Aminopeptidase Inhibition Assay LysatePrep->EnzymeAssay EnzymeKinetics Enzyme Kinetics (IC50, Ki) EnzymeAssay->EnzymeKinetics

Caption: General experimental workflow for evaluating this compound.

References

Arphamenine A: A Potent Tool for Elucidating Enzyme Kinetics of Aminopeptidases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arphamenine A is a naturally occurring, potent, and specific inhibitor of certain aminopeptidases, making it an invaluable tool for studying their enzyme kinetics. As a transition-state analog, it provides researchers with a means to investigate the mechanism of action, substrate specificity, and role in physiological and pathological processes of its target enzymes. This document provides detailed application notes and protocols for the use of this compound in enzyme kinetic studies, with a focus on its primary targets: Aminopeptidase (B13392206) B (APB) and M17 Leucyl Aminopeptidases (LAPs).

Target Enzymes and Mechanism of Action

This compound primarily inhibits metallo-aminopeptidases. Its chemical structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of target enzymes.

  • Aminopeptidase B (APB) , also known as arginine aminopeptidase, is a zinc metalloenzyme that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1] It is involved in the processing of bioactive peptides, such as enkephalins and somatostatin, and plays a role in the secretory pathway and at the plasma membrane.[1]

  • M17 Leucyl Aminopeptidases (LAPs) are a family of cytosolic exopeptidases that catalyze the removal of N-terminal amino acids, preferentially leucine, from peptides and proteins. These enzymes are crucial for protein turnover and the regulation of the intracellular amino acid pool, particularly in parasitic organisms like Plasmodium falciparum and Leishmania.[2][3]

Quantitative Data for this compound Inhibition

The inhibitory potency of this compound against its target enzymes is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While extensive quantitative data for this compound against all its targets is not compiled in a single source, the following table summarizes available information and that of related inhibitors for context.

Inhibitor/AnalogTarget EnzymeOrganism/SystemInhibition ParameterValueReference
This compoundLeucyl Aminopeptidase (M17)Leishmania donovaniKi~70 µM[4]
Bestatin (B1682670) Analog (reduced isostere)Arginine Aminopeptidase (Aminopeptidase B)Not SpecifiedKis66 nM[4]
Bestatin Analog (reduced isostere)Arginine Aminopeptidase (Aminopeptidase B)Not SpecifiedKii10 nM[4]
Bestatin Analog (reduced isostere)Arginine Aminopeptidase (Aminopeptidase B)Not SpecifiedKid17 nM[4]

Signaling Pathways

The inhibition of aminopeptidases by this compound can be used to study their role in various signaling pathways. By blocking the activity of these enzymes, researchers can investigate the downstream consequences of unprocessed peptide substrates.

Aminopeptidase_B_Signaling cluster_precursor Precursor Peptides cluster_processing Peptide Processing cluster_active Active Peptides cluster_receptors Receptor Binding & Signaling Pro-Enkephalin Pro-Enkephalin APB Aminopeptidase B (APB) Pro-Enkephalin->APB Cleavage of N-terminal Arg Pro-Somatostatin Pro-Somatostatin Pro-Somatostatin->APB Cleavage of N-terminal Arg/Lys Met-Enkephalin Met-Enkephalin APB->Met-Enkephalin Somatostatin-14 Somatostatin-14 APB->Somatostatin-14 Arphamenine_A This compound Arphamenine_A->APB Inhibits Opioid_Receptor Opioid Receptor Met-Enkephalin->Opioid_Receptor Binds Somatostatin_Receptor Somatostatin Receptor Somatostatin-14->Somatostatin_Receptor Binds Downstream Signaling\n(e.g., analgesia) Downstream Signaling (e.g., analgesia) Opioid_Receptor->Downstream Signaling\n(e.g., analgesia) Downstream Signaling\n(e.g., inhibition of hormone release) Downstream Signaling (e.g., inhibition of hormone release) Somatostatin_Receptor->Downstream Signaling\n(e.g., inhibition of hormone release)

Caption: Role of Aminopeptidase B in bioactive peptide processing.

M17_LAP_Function cluster_host Host Cell (e.g., Erythrocyte) cluster_parasite Parasite (e.g., Plasmodium) Host_Proteins Host Proteins (e.g., Hemoglobin) M17_LAP M17 Leucyl Aminopeptidase Host_Proteins->M17_LAP Hydrolysis of N-terminal amino acids Amino_Acids Free Amino Acids (e.g., Leucine) M17_LAP->Amino_Acids Arphamenine_A This compound Arphamenine_A->M17_LAP Inhibits Protein_Synthesis Parasite Protein Synthesis Amino_Acids->Protein_Synthesis Stress_Response Stress Response & Signal Transduction Amino_Acids->Stress_Response Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth

Caption: Function of M17 LAP in parasitic organisms.

Experimental Protocols

The following protocols provide a framework for using this compound to study the kinetics of aminopeptidases. These are general procedures that may require optimization depending on the specific enzyme and experimental conditions.

Protocol 1: Determination of IC50 for this compound using a Fluorometric Assay

This protocol is adapted from commercially available aminopeptidase activity assay kits.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase B or a recombinant M17 LAP)

  • This compound

  • Fluorogenic aminopeptidase substrate (e.g., L-Arginine-7-amido-4-methylcoumarin (AMC) for APB, or L-Leucine-AMC for LAPs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., ~380 nm/~460 nm for AMC)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Enzyme preparation: Dilute the purified enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of each this compound dilution to the appropriate wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO.

    • Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" blank.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 20 µL of the fluorogenic substrate solution to all wells.

  • Kinetic measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data analysis:

    • Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

IC50_Workflow A Prepare serial dilutions of this compound C Add buffer, this compound, and enzyme to 96-well plate A->C B Prepare working solution of purified enzyme B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction by adding fluorogenic substrate D->E F Measure fluorescence kinetically E->F G Calculate reaction rates (slopes) F->G H Plot % inhibition vs. [this compound] G->H I Determine IC50 from dose-response curve H->I

References

Application Notes and Protocols for Cell-Free Biosynthesis of Arphamenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cell-free biosynthesis of Arphamenine A and its subsequent use in experimental studies. This compound is a potent inhibitor of aminopeptidase (B13392206) B, a metalloexopeptidase involved in various physiological processes, making it a valuable tool for research and a potential starting point for drug development. The cell-free approach offers a rapid and controlled method for producing this compound for laboratory-scale investigations.

Introduction

This compound is a natural product isolated from Chromobacterium violaceum. It belongs to a class of compounds that potently and specifically inhibit aminopeptidases.[1] Its unique structure, featuring a guanidino group, contributes to its inhibitory activity against aminopeptidase B (EC 3.4.11.6), an enzyme that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[2] The ability to synthesize this compound in a cell-free system provides a powerful tool for producing this inhibitor for experimental studies without the complexities of microbial cultivation and extraction.[1] This document outlines the biosynthetic pathway, protocols for cell-free synthesis, and methods for evaluating its biological activity.

Data Presentation

Table 1: Components for Cell-Free Biosynthesis of this compound
ComponentStock ConcentrationFinal Concentration (Example)Role
C. violaceum S10 ExtractVaries (e.g., 20-30 mg/mL protein)5-10 mg/mL proteinSource of biosynthetic enzymes
L-Phenylalanine100 mM2 mMPrecursor
Acetyl-CoA50 mM1 mMPrecursor
L-Arginine100 mM2 mMPrecursor
ATP100 mM5 mMEnergy source
HEPES Buffer (pH 7.5)1 M50 mMBuffering agent
MgCl₂1 M10 mMCofactor for enzymes
DTT1 M1 mMReducing agent
Table 2: Quantitative Analysis of this compound Activity (Hypothetical Data)
ParameterValueMethod
Yield in Cell-Free System 15 µg/mLHPLC-MS
IC₅₀ (Aminopeptidase B) 50 nMFluorogenic Inhibition Assay
Kᵢ (Aminopeptidase B) 25 nMEnzyme Kinetics Analysis
Effect on Cancer Cell Line (e.g., A549)
   IC₅₀ (Cell Viability)10 µMMTT Assay
   Apoptosis Induction35% at 20 µMAnnexin V/PI Staining

Note: The quantitative data in Table 2 are provided as examples and may not represent actual experimental values. Researchers should perform their own experiments to determine these values.

Experimental Protocols

Protocol 1: Preparation of Chromobacterium violaceum S10 Cell-Free Extract

This protocol is a generalized method adapted from standard procedures for preparing bacterial cell-free extracts. Optimization may be required for Chromobacterium violaceum.

Materials:

  • Chromobacterium violaceum BMG361-CF4 culture

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM PMSF

  • Centrifuge and rotor capable of 10,000 x g

  • Sonciator or French press

  • Bradford assay reagent

Procedure:

  • Culture Chromobacterium violaceum in a suitable medium until the late logarithmic growth phase.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold Lysis Buffer.

  • Resuspend the cell pellet in 1.5 volumes of cold Lysis Buffer.

  • Lyse the cells by sonication on ice or by passing through a French press at 18,000 psi.

  • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (S10 extract).

  • Determine the protein concentration of the S10 extract using a Bradford assay.

  • Aliquot the S10 extract and store it at -80°C until use.

Protocol 2: Cell-Free Biosynthesis of this compound

Materials:

  • C. violaceum S10 Extract (from Protocol 1)

  • Precursor stock solutions (see Table 1)

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Incubator

Procedure:

  • On ice, prepare the cell-free reaction mixture in a microcentrifuge tube by adding the components in the order listed in Table 1. The total reaction volume can be scaled as needed (e.g., 50 µL).

  • Gently mix the components by pipetting.

  • Incubate the reaction mixture at 30°C for 4-6 hours.

  • Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation at 80°C for 10 minutes.

  • Centrifuge the terminated reaction at 12,000 x g for 10 minutes to pellet precipitated proteins.

  • The supernatant containing the synthesized this compound can be used for subsequent analysis and experiments.

Protocol 3: Aminopeptidase B Inhibition Assay

This protocol uses a fluorogenic substrate to measure the activity of aminopeptidase B and its inhibition by this compound.

Materials:

  • Purified Aminopeptidase B

  • This compound (from Protocol 2 or a commercial source)

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM CoCl₂

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In the wells of the 96-well plate, add 50 µL of Assay Buffer.

  • Add 10 µL of the this compound dilutions to the respective wells. Add 10 µL of Assay Buffer to the control wells.

  • Add 20 µL of the purified aminopeptidase B solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes.

  • The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 4: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate the cells for 24-48 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Arphamenine_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L_Phe L-Phenylalanine Phe_Pyr β-Phenylpyruvic acid L_Phe->Phe_Pyr Phenylalanine aminotransferase Acetyl_CoA Acetyl-CoA Benzylmalic Benzylmalic acid Acetyl_CoA->Benzylmalic L_Arg L-Arginine Arphamenine_A This compound L_Arg->Arphamenine_A Phe_Pyr->Benzylmalic Benzylsuccinic Benzylsuccinic acid Benzylmalic->Benzylsuccinic Benzylsuccinic->Arphamenine_A

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_synthesis Cell-Free Synthesis cluster_studies Experimental Studies C_violaceum Chromobacterium violaceum Culture S10_Extract Prepare S10 Cell-Free Extract C_violaceum->S10_Extract CF_Reaction Cell-Free Biosynthesis of this compound S10_Extract->CF_Reaction Inhibition_Assay Aminopeptidase B Inhibition Assay CF_Reaction->Inhibition_Assay Cell_Viability Cancer Cell Viability Assay CF_Reaction->Cell_Viability Apoptosis_Assay Apoptosis Assay CF_Reaction->Apoptosis_Assay

Caption: Experimental workflow for this compound.

Signaling_Pathway Arphamenine_A This compound AP_B Aminopeptidase B Arphamenine_A->AP_B Inhibition Bioactive_Peptides Bioactive Peptides AP_B->Bioactive_Peptides Activation/ Inactivation Peptide_Substrate Peptide Substrates (N-terminal Arg/Lys) Peptide_Substrate->AP_B Cleavage Cell_Signaling Downstream Cell Signaling Bioactive_Peptides->Cell_Signaling Cell_Proliferation Cell Proliferation & Survival Cell_Signaling->Cell_Proliferation

Caption: Inhibition of Aminopeptidase B signaling.

References

Arphamenine A in In-Vitro Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine A is a naturally occurring inhibitor of aminopeptidases, a class of enzymes that play a crucial role in cell maintenance and proliferation. Specifically, this compound has been identified as an inhibitor of Aminopeptidase N (APN), also known as CD13. The inhibition of APN is a recognized therapeutic strategy in oncology, as this enzyme is often overexpressed in various cancers and is implicated in tumor growth, angiogenesis, and metastasis. The inhibition of APN can lead to an amino acid deprivation response in cancer cells, ultimately triggering apoptosis (programmed cell death) and inhibiting cell proliferation.[1][2][3]

While the therapeutic potential of targeting APN is well-established, detailed in-vitro studies specifically investigating the effects of this compound on cancer cell lines are limited in publicly available research. One source suggests that this compound can inhibit sarcoma 180 and invasive micropapillary carcinoma, though specific data on its cytotoxic effects and mechanism of action in these or other cancer cell lines are not extensively documented.[4]

This document aims to provide a framework for researchers interested in investigating the in-vitro anti-cancer properties of this compound. It outlines general protocols for key experiments and provides a hypothetical structure for data presentation based on the known mechanisms of other APN inhibitors.

Hypothetical Data Presentation

Should experimental data become available, the following tables provide a structured format for presenting quantitative findings on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MDA-MB-231Breast Cancer[Data][Data]
A549Lung Cancer[Data][Data]
HCT116Colon Cancer[Data][Data]
U87 MGGlioblastoma[Data][Data]

Table 2: Apoptosis Induction by this compound (Hypothetical Data)

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V Assay)Fold Increase in Caspase-3/7 Activity
MDA-MB-231[IC50][Data][Data]
A549[IC50][Data][Data]
HCT116[IC50][Data][Data]
U87 MG[IC50][Data][Data]

Key Experimental Protocols

The following are detailed protocols for essential in-vitro assays to characterize the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway of APN Inhibition-Induced Apoptosis

The following diagram illustrates the general signaling pathway initiated by the inhibition of Aminopeptidase N (APN/CD13), which is the known target of this compound. This pathway leads to the induction of apoptosis in cancer cells.

APN_Inhibition_Pathway Arphamenine_A This compound APN Aminopeptidase N (APN/CD13) Arphamenine_A->APN Inhibits AADR Amino Acid Deprivation Response (AADR) APN->AADR Leads to Stress_Pathways Activation of Stress-Related Pathways (e.g., NF-κB) AADR->Stress_Pathways Pro_Apoptotic Upregulation of Pro-Apoptotic Regulators AADR->Pro_Apoptotic Apoptosis Apoptosis Stress_Pathways->Apoptosis Pro_Apoptotic->Apoptosis

Caption: APN inhibition by this compound induces apoptosis.

Experimental Workflow for In-Vitro Evaluation

This diagram outlines the typical workflow for assessing the anti-cancer activity of a compound like this compound in vitro.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for in-vitro anticancer drug screening.

Conclusion

This compound, as an inhibitor of Aminopeptidase N, holds promise as a potential anti-cancer agent. However, there is a clear need for comprehensive in-vitro studies to elucidate its specific effects on various cancer cell lines. The protocols and data presentation formats provided here offer a structured approach for researchers to investigate the cytotoxicity, apoptosis-inducing capabilities, and underlying mechanisms of action of this compound. Further research in this area is crucial to validate its therapeutic potential and to pave the way for future drug development efforts.

References

Application Note and Protocol for Determining the IC50 of Arphamenine A for Aminopeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopeptidase (B13392206) B (APB), also known as arginine aminopeptidase (EC 3.4.11.6), is a metalloexopeptidase that specifically cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1] This enzyme is involved in various physiological processes, including peptide metabolism and is considered a potential therapeutic target. Arphamenines A and B are natural products known to be inhibitors of aminopeptidase B. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Arphamenine A against aminopeptidase B. The IC50 value is a critical parameter for characterizing the potency of an inhibitor.

Data Presentation

InhibitorType of InhibitionKi (nM)Notes
Bestatin AnalogueNoncompetitiveKis = 66, Kii = 10A reduced isostere of bestatin.
Arphamenine BSpecific InhibitorNot specifiedKnown as a specific inhibitor of Aminopeptidase B.

Experimental Protocol: Determination of IC50 for this compound against Aminopeptidase B

This protocol outlines a continuous spectrophotometric assay to determine the IC50 value of this compound for aminopeptidase B. The assay is based on the hydrolysis of a chromogenic substrate, L-Arginine-p-nitroanilide (Arg-pNA), by aminopeptidase B, leading to the release of p-nitroaniline, which can be monitored by measuring the absorbance at 405 nm.

3.1. Materials and Reagents

  • Purified Aminopeptidase B (human or other species)

  • This compound

  • L-Arginine-p-nitroanilide (Arg-pNA)

  • Tricine buffer (or other suitable buffer, e.g., Tris-HCl)

  • DMSO (for dissolving this compound)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

3.2. Assay Buffer Preparation

Prepare a 50 mM Tricine buffer, pH 8.0.

3.3. Reagent Preparation

  • Enzyme Stock Solution: Prepare a stock solution of aminopeptidase B in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of Arg-pNA in DMSO or water.

  • Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., from 1 nM to 100 µM).

3.4. Assay Procedure

  • Set up the microplate:

    • Blank wells: 190 µL of assay buffer.

    • Control wells (no inhibitor): 170 µL of assay buffer + 20 µL of enzyme solution.

    • Inhibitor wells: 170 µL of assay buffer containing the desired final concentration of this compound + 20 µL of enzyme solution.

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 10 µL of the substrate (Arg-pNA) solution to all wells (including blank, control, and inhibitor wells) to achieve a final concentration close to the Km value for the substrate. The final volume in each well will be 200 µL.

  • Kinetic measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

3.5. Data Analysis

  • Calculate the reaction rates: For each concentration of this compound, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from all measurements.

  • Calculate the percentage of inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where V_control is the rate of the reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor (this compound) Stock & Dilutions prep_plate Prepare 96-well plate: - Blanks - Controls (No Inhibitor) - Test wells with this compound prep_reagents->prep_plate add_enzyme Add Enzyme to Control and Test wells prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add Substrate (Arg-pNA) to all wells pre_incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure calc_rate Calculate Reaction Rates (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data det_ic50 Determine IC50 from Dose-Response Curve plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

4.2. Mechanism of Inhibition

G cluster_enzyme Aminopeptidase B cluster_reaction Normal Reaction cluster_inhibition Inhibition Enzyme Active Site Zn²⁺ Products Products (Arginine + Peptide) Enzyme->Products Hydrolysis Inhibited_Complex Enzyme-Inhibitor Complex No Reaction Enzyme->Inhibited_Complex Substrate Substrate (e.g., Arg-Peptide) Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor (this compound) Inhibitor->Enzyme Binds to Active Site

Caption: Inhibition of Aminopeptidase B by this compound.

References

Application Notes and Protocols: Arphamenine A in the Study of Metallo-aminopeptidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metallo-aminopeptidases are a ubiquitous class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are critical in numerous physiological processes, including protein degradation, peptide metabolism, and post-translational modification. A key member of this family is Aminopeptidase (B13392206) B (APB), a zinc-dependent exopeptidase that selectively removes N-terminal arginine and lysine (B10760008) residues.[1] The study of these enzymes has been greatly advanced by the discovery of specific inhibitors that serve as powerful pharmacological tools.

Arphamenine A, and its counterpart Arphamenine B, are naturally occurring, potent, and specific inhibitors of Aminopeptidase B.[2] Isolated from Chromobacterium violaceum, these compounds are not traditional peptide analogues. Instead, they are ketomethylene dipeptide isosteres, a structural feature that contributes to their unique inhibitory mechanism. Their high specificity makes them invaluable for elucidating the physiological roles of Aminopeptidase B and for serving as lead compounds in the development of therapeutic agents targeting this enzyme class.

This document provides detailed application notes and protocols for the use of this compound in the characterization and study of metallo-aminopeptidases.

Data Presentation: Inhibitory Activity of this compound and Analogues

The potency of this compound and its analogues is typically quantified by their inhibition constants (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Below is a summary of reported quantitative data for these inhibitors against their primary target, Aminopeptidase B.

Inhibitor/AnalogueEnzyme TargetInhibition ConstantNotes
This compound-like Compound¹Aminopeptidase BKᵢ = 170.0 nMThis compound (5-Amino-2-benzyl-7-methyl-4-oxo-octanoic acid) is structurally similar to this compound.[3]
Reduced Isostere of Bestatin²Arginine Aminopeptidase (APB)Kᵢs = 66 nMThis Arphamenine analogue exhibits an unusual noncompetitive inhibition pattern. Kᵢs represents the inhibition constant for the slope.[4]
Kᵢi = 10 nMKᵢi represents the inhibition constant for the y-intercept.[4]
Kᵢd = 17 nMKᵢd is a dissociation constant related to the hyperbolic nature of the intercept replot.[4]

¹Data from AAT Bioquest Database on Aminopeptidase B inhibitors. ²Data from a study on Bestatin (B1682670) and Arphamenine analogues, highlighting a novel binding mode.

Mechanism of Action and Binding Mode

Unlike typical competitive inhibitors that bind to the same active site pockets as the substrate (S1 and S1' subsites), this compound analogues have been shown to exhibit a more complex, noncompetitive mode of inhibition. Kinetic analysis suggests that these inhibitors bind to the S1' and S2' subsites of the enzyme. This unique binding mode is responsible for their high specificity and potency.

This mechanism implies that the inhibitor does not directly compete with the substrate for the primary recognition site (S1), but rather binds to adjacent subsites, allosterically affecting the enzyme's catalytic efficiency.

G cluster_Enzyme Aminopeptidase Active Site S1 S1 Subsite (Binds Substrate N-terminal residue) Zn Zn²⁺ Ion S1->Zn Coordinates S1_prime S1' Subsite S1_prime->Zn Coordinates S2_prime S2' Subsite P1 P1 Residue (e.g., Arg/Lys) P1->S1 Binds P1_prime P1' Residue P1_prime->S1_prime Binds Arph_P1_prime Arphamenine (P1' mimic) Arph_P1_prime->S1_prime Binds Arph_P2_prime Arphamenine (P2' mimic) Arph_P2_prime->S2_prime Binds

Proposed binding mode of this compound vs. a typical substrate.

Experimental Protocols

Protocol 1: In Vitro Aminopeptidase B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against Aminopeptidase B using a fluorogenic substrate.

A. Materials and Reagents

  • Enzyme: Purified Aminopeptidase B (human or other species).

  • Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

  • Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or L-Lysine-7-amido-4-methylcoumarin (Lys-AMC). Stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Equipment: 96-well black microplate, fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm), multichannel pipette.

B. Experimental Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. For an IC₅₀ determination, a 10-point, 3-fold serial dilution starting from 100 µM is a good starting point. Include a "no inhibitor" control (Assay Buffer with equivalent DMSO percentage).

    • Dilute the Aminopeptidase B enzyme in Assay Buffer to a working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

    • Dilute the substrate (e.g., Arg-AMC) in Assay Buffer to a working concentration (e.g., 2X final concentration). The final concentration should be at or near the Kₘ value for the enzyme.

  • Assay Protocol (96-well plate format):

    • Add 50 µL of each this compound dilution (or control) to the wells of the microplate.

    • Add 50 µL of the diluted Aminopeptidase B enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity in kinetic mode at 37°C, with readings taken every 1-2 minutes for 30-60 minutes.

C. Data Analysis

  • Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curve.

  • Normalize the velocities to the "no inhibitor" control (set as 100% activity).

  • Plot the percentage of enzyme activity versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Workflow for an in vitro Aminopeptidase B inhibition assay.

Applications in Research and Drug Development

1. Elucidating Enzyme Function: this compound's specificity allows researchers to inhibit Aminopeptidase B in complex biological samples (e.g., cell lysates, tissue homogenates) to identify its specific substrates and downstream physiological effects. By blocking APB activity, one can study the accumulation of its peptide substrates or the absence of its products, thereby linking the enzyme to specific biological pathways.

2. Active Site Probing: The unique binding mode of this compound provides valuable structural information about the S1' and S2' subsites of the enzyme's active site. This information is crucial for computational modeling and the rational design of new, even more potent and selective inhibitors.

3. A Tool for Studying Signaling Pathways: Many signaling peptides are processed and regulated by aminopeptidases. This compound can be used to investigate the role of Aminopeptidase B in the maturation or degradation of such peptides. For example, if a pro-hormone requires N-terminal trimming of an Arg or Lys residue for activation, this compound could be used to block this step and study the consequences on a signaling cascade.

G ProPeptide Inactive Pro-Peptide (Arg-X-Peptide) APB Aminopeptidase B ProPeptide->APB Substrate ActivePeptide Active Peptide (X-Peptide) APB->ActivePeptide Cleaves Arg Receptor Cell Surface Receptor ActivePeptide->Receptor Binds & Activates Signal Downstream Signaling Cascade Receptor->Signal ArphA This compound ArphA->APB Inhibits

Using this compound to probe a hypothetical signaling pathway.

4. Lead Compound in Drug Discovery: The structure of this compound serves as a valuable scaffold for medicinal chemists. Its ketomethylene isostere core is a key feature that can be modified to improve pharmacokinetic properties, enhance potency, or alter selectivity, leading to the development of novel drugs for diseases where Aminopeptidase B is dysregulated.

References

Troubleshooting & Optimization

Arphamenine A solubility in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arphamenine A, focusing on its solubility in different buffer systems.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions for experimental use.

Issue Potential Cause Recommended Solution
Precipitation upon dissolution The buffer pH is close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility in aqueous solutions. The concentration of this compound may be too high for the selected buffer system. The buffer capacity may be insufficient to maintain the desired pH upon addition of this compound, which is likely supplied as a salt (e.g., sulfate).Adjust the buffer pH to be at least 1-2 pH units away from the estimated isoelectric point. For this compound, using a buffer with a pH below 5 or above 8 is recommended. Reduce the concentration of this compound. Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and dilute it into the final buffer. Increase the buffer concentration to better maintain the pH.
Inconsistent solubility results The form of this compound (free base vs. salt) is not being accounted for. Temperature fluctuations during the experiment can affect solubility. The equilibration time is insufficient for the compound to fully dissolve.Ensure you are aware of whether you are using the free base or a salt form (e.g., sulfate), as this will affect the pH of the solution and its solubility. Maintain a constant and recorded temperature throughout your solubility experiments. Allow sufficient time for the solution to reach equilibrium. Gentle agitation can facilitate dissolution. It is recommended to equilibrate for at least 24 hours.
Compound degradation The buffer system contains components that may react with this compound. The pH of the buffer is causing hydrolysis or degradation of the compound.Use simple, well-defined buffer systems. Avoid buffers with reactive components if the stability of this compound in them is unknown. Assess the stability of this compound at the intended pH and temperature of your experiment. This can be done using techniques like HPLC over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The solubility of this compound is highly dependent on the pH of the aqueous solution. Due to the presence of a highly basic guanidino group, a secondary amino group, and an acidic carboxylic acid group, this compound is an amphoteric molecule. Its solubility is expected to be lowest at its isoelectric point (pI) and significantly higher at pH values further away from the pI.

Q2: What are the estimated pKa values for this compound?

Functional Group Estimated pKa Ionization State at Physiological pH (~7.4)
Carboxylic Acid (-COOH)~2.0 - 2.5Deprotonated (-COO⁻)
α-Amino Group (-NH-)~9.0 - 9.5Protonated (-NH₂⁺-)
Guanidino Group~12.5 - 13.8Protonated (Positively Charged)[1][2]

Note: These are estimated values and may vary depending on the specific molecular environment.

Q3: How does the pH of the buffer affect the charge and solubility of this compound?

A3: The net charge of this compound changes with pH, which directly impacts its solubility in aqueous buffers.

  • At acidic pH (e.g., pH < 2): The carboxylic acid is largely protonated (neutral), while the amino and guanidino groups are protonated (positive). The molecule will have a net positive charge and is expected to be more soluble.

  • At near-neutral pH (e.g., pH 7.4): The carboxylic acid is deprotonated (negative), and both the amino and guanidino groups are protonated (positive). The molecule will be a zwitterion with a net positive charge, contributing to its solubility.

  • At basic pH (e.g., pH > 10): The carboxylic acid is deprotonated (negative), the amino group is largely deprotonated (neutral), and the guanidino group remains protonated (positive). The molecule will have a net charge, and its solubility will depend on the specific pH relative to its pKa values.

Q4: Which buffer systems are recommended for dissolving this compound?

A4: The choice of buffer depends on the desired pH for your experiment.

  • For acidic conditions (pH 4-6): Acetate or citrate (B86180) buffers are suitable.

  • For neutral conditions (pH 7-8): Phosphate-buffered saline (PBS) or Tris buffers are commonly used. Given the net positive charge of this compound at this pH, solubility is expected to be good.

  • For basic conditions (pH 8-10): Tris or carbonate-bicarbonate buffers can be used.

It is always recommended to experimentally determine the solubility in your specific buffer system.

Q5: Can I use organic co-solvents to improve the solubility of this compound?

A5: Yes, if you are facing solubility challenges in purely aqueous buffers, using a water-miscible organic co-solvent can be an effective strategy. Common choices include:

It is advisable to prepare a concentrated stock solution of this compound in the organic solvent and then dilute it into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system (e.g., not exceeding 0.1-1% in cell-based assays).

Experimental Protocol: Determining the Equilibrium Solubility of this compound

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound in a specific buffer system.

Materials:

  • This compound (solid)

  • Selected buffer solution (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated pH meter

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of microcentrifuge tubes or vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the desired buffer to each tube.

  • Equilibration:

    • Seal the tubes/vials to prevent solvent evaporation.

    • Place the samples on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of your calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Use the standard curve to calculate the concentration of this compound in the diluted supernatant.

    • Back-calculate to determine the solubility of this compound in the original buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solid Add Excess Solid This compound prep_buffer Add Known Volume of Buffer prep_solid->prep_buffer equilibration Shake/Rotate at Constant Temperature (24-48h) prep_buffer->equilibration separation Centrifuge to Pellet Undissolved Solid equilibration->separation analysis_supernatant Collect Supernatant separation->analysis_supernatant analysis_dilute Dilute Supernatant analysis_supernatant->analysis_dilute analysis_hplc Analyze by HPLC analysis_dilute->analysis_hplc quant_calc Calculate Solubility analysis_hplc->quant_calc quant_std Prepare Standard Curve quant_std->quant_calc

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

Technical Support Center: Optimizing Arphamenine A Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Arphamenine A in enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a potent, naturally derived inhibitor of certain aminopeptidases. Its primary target is Aminopeptidase (B13392206) B (APB), a metalloenzyme that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides. It also shows inhibitory activity against other related M1 family aminopeptidases, such as leukotriene A4 hydrolase.

Q2: What is the mechanism of inhibition of this compound?

This compound acts as a competitive inhibitor of Aminopeptidase B. It mimics the structure of the natural substrate at the active site, thereby blocking the binding of the actual substrate and preventing the enzymatic reaction.

Q3: What is a typical starting concentration for this compound in an enzyme assay?

A good starting point for determining the optimal concentration of this compound is to test a range around the reported IC50 value for the target enzyme. For Aminopeptidase B, the IC50 value is in the nanomolar range. We recommend starting with a concentration range of 10 nM to 1 µM.

Q4: How should I prepare and store this compound stock solutions?

This compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For the final assay, the DMSO stock solution should be diluted into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition observed This compound concentration too low: The concentration of the inhibitor may be insufficient to effectively inhibit the enzyme.Perform a dose-response experiment with a wider range of this compound concentrations.
Incorrect buffer pH: The pH of the assay buffer may not be optimal for this compound binding or enzyme activity.Ensure the assay buffer pH is within the optimal range for both the enzyme and the inhibitor (typically pH 7.0-8.0 for Aminopeptidase B).
Degraded this compound: The inhibitor may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles.
High background signal Substrate instability: The substrate may be hydrolyzing spontaneously in the assay buffer.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contaminants in reagents: The enzyme, substrate, or buffer may be contaminated with other substances that interfere with the assay.Use high-purity reagents and sterile, nuclease-free water.
Inconsistent or variable results Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.Use calibrated pipettes and ensure proper mixing of all components.
Temperature fluctuations: Enzyme activity is highly sensitive to temperature changes.Ensure all reagents and reaction plates are maintained at a constant and appropriate temperature throughout the experiment.
Precipitation of this compound: The inhibitor may precipitate out of solution at the final assay concentration, especially if the aqueous buffer percentage is high.Visually inspect the assay wells for any signs of precipitation. If observed, consider preparing the final dilution in a buffer with a slightly higher percentage of organic co-solvent, ensuring it does not affect enzyme activity.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various aminopeptidases. This data can be used as a reference for selecting appropriate starting concentrations in your experiments.

EnzymeOrganismIC50 Value
Aminopeptidase BRat Brain66 nM[1]
Aminopeptidase NGeneralMicromolar range
Leukotriene A4 HydrolaseHumanNanomolar to low micromolar range

Detailed Experimental Protocols

Protocol: Determining the IC50 of this compound against Aminopeptidase B

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for Aminopeptidase B using a fluorogenic substrate.

Materials:

  • Recombinant human Aminopeptidase B

  • This compound

  • L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) as substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare this compound dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Prepare enzyme solution:

    • Dilute the Aminopeptidase B stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Prepare substrate solution:

    • Dissolve Arg-AMC in DMSO to make a stock solution (e.g., 10 mM).

    • Dilute the Arg-AMC stock solution in Assay Buffer to the final working concentration (typically at or near the Km value for the enzyme).

  • Assay setup:

    • Add 5 µL of each this compound dilution to the wells of the 96-well plate.

    • Add 85 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Add 10 µL of the substrate solution to each well to start the reaction.

  • Measure fluorescence:

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Data analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound Dilutions This compound Dilutions Plate Setup Plate Setup This compound Dilutions->Plate Setup Enzyme Solution Enzyme Solution Enzyme Solution->Plate Setup Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation Pre-incubation Plate Setup->Pre-incubation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Calculate Reaction Rates Calculate Reaction Rates Fluorescence Measurement->Calculate Reaction Rates Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Rates->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50 signaling_pathway cluster_inhibition Enzyme Inhibition Enzyme Aminopeptidase B (Active Site) Products Cleaved Peptide + Free Arg/Lys Enzyme->Products Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Peptide Substrate (Arg/Lys at N-terminus) Substrate->Enzyme Binds to Active Site Arphamenine_A This compound (Inhibitor) Arphamenine_A->Enzyme Competitively Binds to Active Site

References

Potential off-target effects of Arphamenine A in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arphamenine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues when working with this compound in cellular models. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a known inhibitor of certain aminopeptidases, with a particular selectivity for aminopeptidase (B13392206) B (APB). Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides.

Q2: What are the potential off-target effects of this compound?

While this compound is recognized for its activity against aminopeptidase B, its broader off-target profile in various cellular models is not extensively documented in publicly available literature. Potential off-target effects could arise from interactions with other metalloproteases or unforeseen binding to other proteins within the cell. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.

Q3: How can I assess the potential cytotoxicity of this compound in my cell line?

To determine the cytotoxic potential of this compound, it is recommended to perform a dose-response experiment using a cell viability assay. Common assays include the MTT, MTS, or a luminescent-based assay that measures ATP levels. These assays will help you determine the concentration of this compound that is toxic to your cells and establish a suitable concentration range for your experiments.

Q4: How can I determine the stability of this compound in my cell culture medium?

The stability of any compound in cell culture media is crucial for reproducible results. A stability study can be performed by incubating this compound in your specific cell culture medium under standard culture conditions (e.g., 37°C, 5% CO2) for various durations. Samples can be collected at different time points and the concentration of the remaining this compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

High variability in results when using this compound can stem from several factors.

Potential Cause Recommended Solution
Inconsistent this compound Concentration Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.
Cell Seeding Density Variation Optimize and maintain a consistent cell seeding density for all experiments. Uneven cell distribution can lead to variable results.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.
Compound Instability Perform a stability assay to determine the half-life of this compound in your specific cell culture medium and conditions. If instability is observed, consider replenishing the compound at regular intervals during long-term experiments.
Issue 2: Unexpected or Off-Target Phenotypes

Observing cellular effects that are inconsistent with the known function of aminopeptidase B may indicate off-target activity of this compound.

Potential Cause Recommended Solution
Binding to Other Cellular Proteins To identify potential off-target proteins, consider performing a chemoproteomics study. This could involve affinity purification using a tagged this compound probe followed by mass spectrometry to identify interacting proteins.
Inhibition of Other Proteases Broad-spectrum protease activity assays can be used to assess if this compound inhibits other classes of proteases present in your cellular lysate.
Modulation of Signaling Pathways If you suspect off-target kinase activity, a kinome scan can provide a broad screen of potential kinase targets. Subsequently, you can investigate the phosphorylation status of key proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt) using western blotting or other immunoassays.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in your experimental conditions.

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

  • Incubation: Aliquot the solution into sterile tubes and incubate them under your standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Collection: At each time point, remove an aliquot and store it at -80°C until analysis to prevent further degradation. The 0-hour time point serves as the initial concentration reference.

  • Sample Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time. This will allow you to determine the rate of degradation and the half-life of the compound in your specific medium.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound Cell_Seeding->Treat_Cells Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate MTT_Addition Add MTT Reagent Incubate->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance Data_Analysis Calculate Cell Viability & IC50 Read_Absorbance->Data_Analysis Off_Target_Identification_Strategy Strategy for Investigating Off-Target Effects cluster_proteomics Proteomics Approach cluster_functional Functional Assays Start Observe Unexpected Cellular Phenotype Hypothesis Hypothesize Off-Target Interaction Start->Hypothesis Chemoproteomics Chemoproteomics (e.g., Affinity Purification-MS) Hypothesis->Chemoproteomics Kinome_Scan Kinome Scan (if kinase activity is suspected) Hypothesis->Kinome_Scan Identify_Binders Identify Potential Off-Target Proteins Chemoproteomics->Identify_Binders Validation Validate Off-Target and its Functional Consequence Identify_Binders->Validation Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-proteins) Kinome_Scan->Signaling_Assay Signaling_Assay->Validation Hypothetical_Signaling_Pathway Hypothetical Off-Target Kinase Inhibition cluster_pathway Signaling Cascade Arphamenine_A This compound On_Target Aminopeptidase B (On-Target) Arphamenine_A->On_Target Inhibition Off_Target_Kinase Off-Target Kinase Arphamenine_A->Off_Target_Kinase Inhibition (Hypothetical) Protein_A Protein A Off_Target_Kinase->Protein_A Phosphorylates Upstream_Signal Upstream Signal Upstream_Signal->Off_Target_Kinase Activates Protein_B Protein B Protein_A->Protein_B Activates Cellular_Response Cellular Response Protein_B->Cellular_Response

Technical Support Center: Troubleshooting Arphamenine A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arphamenine A experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with this M17 aminopeptidase (B13392206) inhibitor. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of M17 leucyl aminopeptidases (LAPs). These enzymes are metalloproteases that catalyze the removal of N-terminal amino acids from peptides. In organisms like Plasmodium falciparum, the causative agent of malaria, M17 aminopeptidase plays a crucial role in the final stages of hemoglobin digestion, which is essential for the parasite's survival.[1][2][3][4] By inhibiting this enzyme, this compound disrupts the parasite's amino acid supply, leading to growth inhibition and cell death.[2][3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, this compound powder should be stored in a dry, dark environment at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO. It is highly recommended to prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] When preparing aqueous solutions for experiments, be aware that the stability of compounds can be pH-dependent.[6]

Q3: What are the key considerations for designing an this compound experiment?

A3: Key considerations include:

  • Cell Line/Enzyme Selection: The choice of cell line or enzyme source will significantly impact the expected IC50 values.

  • Substrate Concentration: For in vitro enzyme assays, using a substrate concentration around the Michaelis-Menten constant (Km) is recommended for competitive inhibition studies.[7]

  • Controls: Always include appropriate controls, such as a vehicle control (e.g., DMSO), a positive control inhibitor (if available), and a negative control (no inhibitor).

  • Compound Stability: Be mindful of the stability of this compound in your assay medium, as degradation can lead to inconsistent results.[8]

Troubleshooting Guides

Inconsistent IC50 Values

Q4: My IC50 values for this compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?

A4: Inconsistent IC50 values are a common issue in enzyme inhibition and cell-based assays.[8][9] Several factors can contribute to this variability:

  • Compound Stability and Handling:

    • Degradation: this compound may be unstable in aqueous assay buffers over time. Prepare fresh dilutions for each experiment and minimize pre-incubation times.[8]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation. Use single-use aliquots.[5]

  • Assay Conditions:

    • Cell Density: In cell-based assays, variations in the initial cell seeding density can alter the effective inhibitor-to-cell ratio, leading to different IC50 values.[8] Ensure consistent cell counting and seeding.

    • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5%) and consistent across all wells, as it can affect enzyme activity and cell viability.[9]

    • Incubation Time: The duration of exposure to this compound can influence the observed IC50. Standardize incubation times across all experiments.[10]

  • Reagent Variability:

    • Enzyme/Substrate Quality: Use high-purity enzyme and substrate from a reliable supplier. Contaminants can interfere with the assay.[8]

    • Batch-to-Batch Variation: Different batches of cells, media, or other reagents can introduce variability.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed check_compound Verify Compound Stability and Handling start->check_compound check_assay Review Assay Conditions start->check_assay check_reagents Assess Reagent Consistency start->check_reagents troubleshoot_compound Use fresh stock/aliquots Minimize pre-incubation time check_compound->troubleshoot_compound troubleshoot_assay Standardize cell density Maintain consistent DMSO concentration Standardize incubation times check_assay->troubleshoot_assay troubleshoot_reagents Use high-purity reagents Qualify new batches of reagents check_reagents->troubleshoot_reagents end Consistent IC50 Values Achieved troubleshoot_compound->end troubleshoot_assay->end troubleshoot_reagents->end

Troubleshooting workflow for inconsistent IC50 values.
Low or No Bioactivity

Q5: I am not observing the expected inhibitory effect of this compound in my experiments. What should I check?

A5: A lack of bioactivity can be due to several factors:

  • Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. Visually inspect your assay wells for any precipitate. You can try pre-warming the medium or vortexing during the addition of the compound.

  • Incorrect Concentration: Double-check your calculations for stock solution and working solution dilutions.

  • Inactive Compound: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect at the concentrations tested. Consider optimizing the assay conditions or using a more sensitive detection method.

High Background Signal

Q6: My assay has a high background signal, which is interfering with my results. How can I reduce it?

A6: High background can originate from several sources:

  • Assay Buffer Components: Some components in your buffer may interfere with the detection method.

  • Contaminating Enzymes: In in vitro assays, the enzyme preparation may contain other enzymes that can react with the substrate or detection reagents.

  • Cellular Fluorescence/Luminescence: In cell-based assays, cells themselves can contribute to the background signal.

  • Compound Interference: this compound itself might have intrinsic fluorescence or absorbance at the wavelength used for detection.

To troubleshoot, run controls without the enzyme or without cells to determine the source of the background signal. If the compound is interfering, you may need to use a different detection method.

Data Presentation

Table 1: Reported IC50 Values for M17 Aminopeptidase Inhibitors

CompoundTarget EnzymeIC50 ValueReference
BestatinPfA-M17~2.5 µM[1]
BestatinPvA-M17~0.5 µM[1]
BestatinPbA-M17~0.2 µM[1]

Note: PfA-M17 (Plasmodium falciparum), PvA-M17 (Plasmodium vivax), PbA-M17 (Plasmodium berghei). Data is approximate and can vary based on experimental conditions.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified M17 aminopeptidase.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in DMSO.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of the purified M17 aminopeptidase in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

    • Add the enzyme solution to all wells except for the no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[11]

Cell-Based Viability Assay

This protocol outlines a general method for evaluating the effect of this compound on the viability of a cell line (e.g., a cancer cell line or a parasite culture).

  • Cell Seeding:

    • Culture the cells to the desired confluency.

    • Harvest the cells and determine the cell density.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) according to the manufacturer's instructions.[12][13]

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Inhibition of M17 Aminopeptidase and Downstream Cellular Effects

The primary consequence of M17 aminopeptidase inhibition by this compound is the disruption of the intracellular amino acid pool, leading to amino acid starvation.[2] This can trigger a cascade of downstream signaling events.

Arphamenine_A This compound M17_AP M17 Aminopeptidase Arphamenine_A->M17_AP Inhibition Amino_Acids Free Amino Acids M17_AP->Amino_Acids Hydrolysis Peptides Peptides Peptides->M17_AP Substrate AA_Starvation Amino Acid Starvation Amino_Acids->AA_Starvation Depletion leads to mTORC1 mTORC1 Signaling AA_Starvation->mTORC1 Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibition Autophagy Autophagy mTORC1->Autophagy Activation Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Inhibition Autophagy->Cell_Growth Inhibition

Signaling cascade following M17 aminopeptidase inhibition.

Experimental Workflow for this compound Screening

A typical workflow for screening and characterizing this compound's activity involves both in vitro and cell-based assays.

start Start: this compound invitro_assay In Vitro Enzyme Inhibition Assay start->invitro_assay cell_based_assay Cell-Based Viability Assay start->cell_based_assay ic50_invitro Determine In Vitro IC50 invitro_assay->ic50_invitro ic50_cell Determine Cellular IC50 cell_based_assay->ic50_cell mechanism Mechanism of Action Studies ic50_invitro->mechanism off_target Off-Target Profiling (Optional) ic50_cell->off_target ic50_cell->mechanism end End: Characterized Inhibitor off_target->end mechanism->end

General experimental workflow for this compound studies.

References

Addressing Arphamenine A precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arphamenine A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly its precipitation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions regarding the handling and solubility of this compound.

Q1: I am observing precipitation after dissolving this compound in my aqueous buffer. What are the potential causes?

A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Low Aqueous Solubility: While specific data is limited, this compound, like many small molecules and peptide analogs, may have inherently low solubility in neutral aqueous buffers.

  • pH of the Solution: The pH of your solution is a critical factor. If the pH is close to the isoelectric point (pI) of this compound, its solubility will be at its minimum, leading to precipitation.

  • Temperature: Low temperatures can decrease the solubility of some compounds.

  • High Concentration: Attempting to dissolve this compound at a concentration above its solubility limit in a particular solvent or buffer will result in precipitation.

  • Buffer Composition: The ionic strength and specific components of your buffer can influence the solubility of this compound.

Q2: How can I prevent this compound from precipitating?

A2: To prevent precipitation, consider the following strategies:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) first. Subsequently, dilute this stock solution into your aqueous experimental buffer.

  • Adjust the pH of the Aqueous Buffer: Modifying the pH of your buffer to be at least 1-2 units away from the pI of this compound can significantly improve its solubility.[1]

  • Optimize Temperature: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation.

  • Sonication: Sonication can help to break down aggregates and enhance the dissolution of the compound.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution in an organic solvent.

  • Solvent Selection: High-purity, anhydrous DMSO is a common choice for creating stock solutions of compounds with limited aqueous solubility.

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • Add a precise volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or higher).

    • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How should I prepare my final working solution in an aqueous buffer from the DMSO stock?

A4: To prepare your final working solution, slowly add the required volume of the this compound DMSO stock to your pre-warmed (if appropriate) aqueous buffer while gently vortexing. It is crucial to add the stock solution to the buffer and not the other way around to avoid localized high concentrations that can lead to precipitation. The final concentration of DMSO in your cell culture or assay medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q5: My this compound has already precipitated out of solution. Can I redissolve it?

A5: Redissolving precipitated this compound can be challenging, but you can try the following:

  • Sonication: Place the tube containing the precipitate in a sonicator bath for 5-10 minutes.

  • pH Adjustment: Carefully adjust the pH of the solution.

  • Addition of a Co-solvent: In some cases, adding a small amount of a water-miscible organic solvent might help to redissolve the precipitate, but be mindful of the final concentration of the organic solvent in your experiment.

If these methods fail, it is best to discard the solution and prepare a fresh one using the recommended procedures.

Data Summary

ParameterGeneral Influence on Solubility and StabilityRecommendations for this compound
pH Solubility is lowest at the isoelectric point (pI). Stability can be pH-dependent, with hydrolysis occurring at extreme pH values.Maintain a buffer pH at least 1-2 units away from the predicted pI. Avoid highly acidic or alkaline conditions for prolonged periods.
Temperature Solubility generally increases with temperature. Higher temperatures can accelerate degradation.Prepare solutions at room temperature. Store stock solutions at -20°C or -80°C. For working solutions, store on ice for short-term use.
Solvent Polar organic solvents (e.g., DMSO, ethanol) are often suitable for dissolving compounds with limited aqueous solubility.Use DMSO or ethanol to prepare concentrated stock solutions.
Ionic Strength The effect is compound-dependent. High salt concentrations can either increase ("salting in") or decrease ("salting out") solubility.Start with physiological ionic strength buffers (e.g., PBS at ~150 mM NaCl). Optimize if precipitation occurs.
Light Exposure Some compounds are light-sensitive and can degrade upon exposure to UV or visible light.Store stock and working solutions protected from light, for example, by using amber vials or wrapping tubes in foil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the volume of DMSO required to prepare a 10 mM stock solution based on the molecular weight of this compound and the amount of powder.

  • Allow the vial of this compound to warm to room temperature.

  • Carefully add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Warm the cell culture medium to 37°C.

  • In a sterile polypropylene tube, add the required volume of cell culture medium. For example, to make 1 mL of a 100 µM working solution, start with 990 µL of medium.

  • Add 10 µL of the 10 mM this compound stock solution to the medium. Important: Add the stock solution to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.

  • The final concentration of DMSO in this example is 1%. If a lower concentration is required, a serial dilution approach should be used.

  • Use the working solution immediately or store it for a short period on ice, protected from light. It is not recommended to store aqueous working solutions for extended periods.

Visualizations

G cluster_0 Troubleshooting Precipitation start Precipitation Observed check_stock Was a stock solution in organic solvent used? start->check_stock dissolve_direct Issue: Direct dissolution in aqueous buffer attempted. check_stock->dissolve_direct No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_stock Solution: Prepare a concentrated stock in DMSO or Ethanol. dissolve_direct->prepare_stock prepare_stock->check_dilution improper_dilution Issue: Improper dilution (e.g., buffer added to stock). check_dilution->improper_dilution Incorrectly check_pH Is the buffer pH appropriate? check_dilution->check_pH Correctly proper_dilution Solution: Add stock solution slowly to the aqueous buffer with gentle mixing. improper_dilution->proper_dilution proper_dilution->check_pH improper_pH Issue: Buffer pH may be near the isoelectric point (pI). check_pH->improper_pH No success Precipitation Resolved check_pH->success Yes adjust_pH Solution: Adjust buffer pH 1-2 units away from the pI. improper_pH->adjust_pH adjust_pH->success

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 Potential Signaling Pathway Inhibition arphamenine_a This compound aminopeptidase_b Aminopeptidase B arphamenine_a->aminopeptidase_b Inhibits peptide_cleavage Pro-inflammatory Peptide Cleavage aminopeptidase_b->peptide_cleavage inflammatory_mediators Active Inflammatory Mediators peptide_cleavage->inflammatory_mediators receptor_activation Cell Surface Receptor Activation inflammatory_mediators->receptor_activation downstream_signaling Downstream Signaling (e.g., NF-κB, MAPK) receptor_activation->downstream_signaling cytokine_production Pro-inflammatory Cytokine Production downstream_signaling->cytokine_production inflammation Inflammation cytokine_production->inflammation

Caption: Postulated mechanism of this compound action.

References

Long-term stability of Arphamenine A in frozen stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Arphamenine A in frozen stocks, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solid and stock solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] Stock solutions, typically prepared in solvents like DMSO, should also be stored at -20°C or, for extended periods, at -80°C to minimize degradation.

Q2: How should I prepare this compound stock solutions?

It is advisable to prepare concentrated stock solutions (e.g., 10 mM) in a high-quality, anhydrous solvent such as DMSO.[2] The use of anhydrous solvents is crucial as water can contribute to compound degradation.[3]

Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?

While specific data for this compound is not available, studies on other compounds in DMSO suggest that multiple freeze-thaw cycles (up to 11 cycles) may not lead to significant degradation for many stable molecules.[3][4] However, to ensure the integrity of your experiments, it is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of inhibitory activity in experiments Degradation of this compound in the stock solution.Prepare a fresh stock solution from solid this compound. Validate the activity of the new stock solution in a control experiment. Consider performing a stability study on your stock solutions under your specific storage conditions.
Improper storage of the stock solution.Ensure stock solutions are stored at -20°C or -80°C and protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation observed in the frozen stock solution upon thawing The concentration of this compound exceeds its solubility in the solvent at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent experimental results Inaccurate concentration of the this compound stock solution.Verify the initial weighing of the solid compound and the volume of the solvent used. If possible, confirm the concentration of the stock solution using an analytical method like HPLC.
Contamination of the stock solution.Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination. Filter-sterilize the stock solution if appropriate for your application.

Experimental Protocols

Protocol for Preparing this compound Stock Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Long-Term Storage cluster_usage Experimental Use prep1 Weigh Solid This compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 storage Store at -20°C or -80°C (Protected from Light) prep3->storage usage1 Thaw Single Aliquot storage->usage1 usage2 Dilute to Working Concentration usage1->usage2 usage3 Perform Experiment usage2->usage3

Caption: Recommended workflow for the preparation, storage, and use of this compound stock solutions.

signaling_pathway cluster_inhibition Inhibition by this compound cluster_enzyme Enzymatic Activity cluster_substrate Substrate Processing arphamenine This compound apb Aminopeptidase B (AP-B) arphamenine->apb cleaved_peptide Cleaved Peptide apb->cleaved_peptide Cleavage peptide Peptide Substrate (with N-terminal Arg/Lys) peptide->apb Binding

Caption: Mechanism of action of this compound as an inhibitor of Aminopeptidase B.

References

Technical Support Center: Minimizing Non-specific Binding of Arphamenine A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arphamenine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this compound in a variety of experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a potent inhibitor of certain aminopeptidases. Its chemical structure includes a guanidino group, which is positively charged at physiological pH. This positive charge can lead to non-specific electrostatic interactions with negatively charged surfaces and biomolecules in your assay, such as plastic plates, proteins, and nucleic acids. This non-specific binding can result in high background signals, reduced assay sensitivity, and inaccurate quantification of its inhibitory activity.

Q2: What are the common causes of high non-specific binding with this compound?

Several factors can contribute to high non-specific binding of this compound:

  • Electrostatic Interactions: The positively charged guanidino group of this compound can interact with negatively charged surfaces of assay plates (e.g., carboxyl groups on polystyrene) and various biological molecules.

  • Hydrophobic Interactions: Although the guanidino group is the primary driver of electrostatic non-specific binding, other parts of the this compound molecule may contribute to hydrophobic interactions with plastic surfaces.

  • Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on the assay plate or other surfaces.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence the charge of both this compound and the interacting surfaces.

  • Compound Aggregation: At high concentrations, small molecules like this compound can form aggregates that may bind non-specifically.

Q3: How can I quickly check if I have a non-specific binding issue with this compound?

A simple control experiment can help identify non-specific binding. Run your assay with a "no enzyme" or "no target" control, including this compound at the desired concentration. A high signal in this control well suggests that this compound is binding non-specifically to the assay components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving non-specific binding issues with this compound in a question-and-answer format.

Issue 1: High Background Signal in Biochemical Assays (e.g., Enzymatic Assays, ELISA)

Is your background signal high even in the absence of your target enzyme or protein?

This strongly indicates non-specific binding of this compound to the assay plate or other components.

  • Solution 1: Optimize Blocking Conditions.

    • Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing the concentration.

    • Change Blocking Agent: Not all blocking agents are equally effective. Consider switching to a different blocker. Non-fat dry milk is a cost-effective option, but be aware that it contains endogenous enzymes and biotin (B1667282) which may interfere with certain assays. Commercial protein-free blocking buffers are also available and can be very effective.

    • Increase Blocking Incubation Time and Temperature: Extend the blocking incubation time (e.g., overnight at 4°C or 2 hours at room temperature) to ensure complete saturation of non-specific binding sites.

  • Solution 2: Modify Assay Buffer Composition.

    • Increase Ionic Strength: Adding neutral salts like NaCl or KCl to your assay buffer can help to shield electrostatic interactions. Start with a concentration of 150 mM and titrate upwards to find the optimal concentration that reduces non-specific binding without significantly affecting your assay's performance.

    • Add a Non-ionic Detergent: Including a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash and assay buffers can help to disrupt hydrophobic interactions.

  • Solution 3: Use Low-Binding Assay Plates.

    • Consider using commercially available low-binding microplates, which have surfaces modified to reduce protein and small molecule adhesion.

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

Are you observing high variability between replicate wells or experiments when treating cells with this compound?

This could be due to non-specific interactions of this compound with cell culture plates or cellular components.

  • Solution 1: Pre-coat Plates.

    • Pre-coating your cell culture plates with a protein like poly-D-lysine or collagen can create a more uniform surface and mask non-specific binding sites on the plastic.

  • Solution 2: Include a Carrier Protein.

    • Adding a carrier protein such as BSA (0.1%) to your cell culture medium during treatment with this compound can help to saturate non-specific binding sites on the plate and reduce the effective concentration of free this compound available for non-specific interactions.

  • Solution 3: Optimize Washing Steps.

    • Ensure thorough but gentle washing of cell monolayers after treatment with this compound to remove any unbound compound before proceeding with downstream assays.

Data Presentation

The following table summarizes the effectiveness of various common blocking agents in reducing non-specific binding in immunoassays. While this data is not specific to this compound, it provides a general guide for selecting an appropriate blocking agent.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability, may contain endogenous enzymes.
Non-fat Dry Milk 1-5% (w/v)Inexpensive, readily available.Contains phosphoproteins and biotin which can interfere with some assays.
Casein 0.5-2% (w/v)Effective blocker, often a component of commercial blocking buffers.Can have solubility issues.
Fish Gelatin 0.1-1% (w/v)Does not cross-react with mammalian-derived antibodies.Can be less effective than other protein-based blockers.
Polyethylene Glycol (PEG) 0.5-3% (w/v)Protein-free, reduces non-specific protein and hydrophobic interactions.May not be as effective as protein-based blockers for all applications.
Commercial Protein-Free Blockers VariesConsistent performance, free of interfering proteins.Can be more expensive.

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Blocking Agent Concentration

This protocol helps determine the optimal concentration of a chosen blocking agent to minimize non-specific binding of this compound in an ELISA-like format.

Materials:

  • 96-well high-binding polystyrene microplate

  • This compound

  • Blocking agents to be tested (e.g., BSA, Casein, Non-fat dry milk)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Detection system (e.g., a labeled antibody that might non-specifically bind, or a method to detect this compound directly if available)

  • Plate reader

Procedure:

  • Prepare Serial Dilutions of Blocking Agents: Prepare a 2-fold serial dilution of each blocking agent in PBS, starting from a high concentration (e.g., 10% for BSA and milk, 4% for casein).

  • Coat Plate: Leave the plate uncoated to assess binding to the plastic.

  • Block Plate: Add 200 µL of each blocking agent dilution to different rows of the plate. Include a "no block" control row with PBS only. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate 3 times with 300 µL of wash buffer per well.

  • Add this compound: Prepare a solution of this compound in PBS at a concentration known to cause non-specific binding. Add 100 µL of this solution to all wells.

  • Incubate: Incubate for 1 hour at room temperature.

  • Wash: Wash the plate 5 times with 300 µL of wash buffer per well.

  • Detect Bound this compound: Add the detection reagent and incubate according to the manufacturer's instructions.

  • Read Plate: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

Data Analysis:

Plot the signal intensity against the blocking agent concentration. The optimal concentration will be the lowest concentration that gives the minimal background signal.

Protocol 2: Optimizing Ionic Strength of Assay Buffer

This protocol is designed to find the optimal salt concentration to reduce electrostatic non-specific binding of this compound.

Materials:

  • All materials from Protocol 1

  • Stock solution of 5 M NaCl

Procedure:

  • Prepare Buffers with Varying Ionic Strength: Prepare a series of assay buffers (e.g., PBS) containing different concentrations of NaCl (e.g., 0, 50, 100, 150, 200, 300, 500 mM).

  • Block Plate: Block a 96-well plate with an optimized blocking agent concentration determined from Protocol 1.

  • Wash: Wash the plate as described previously.

  • Add this compound in Different Buffers: Prepare solutions of this compound in each of the buffers with varying ionic strength. Add 100 µL of each solution to different columns of the plate.

  • Incubate and Wash: Follow the incubation and washing steps as in Protocol 1.

  • Detect and Read: Perform the detection and read the plate as in Protocol 1.

Data Analysis:

Plot the signal intensity against the NaCl concentration. The optimal ionic strength will be the lowest salt concentration that effectively reduces the non-specific binding signal without compromising the specific signal in your actual assay.

Visualizations

Logical Workflow for Troubleshooting Non-Specific Binding

This diagram outlines a step-by-step decision-making process for addressing non-specific binding issues.

Caption: Troubleshooting workflow for non-specific binding.

Mechanism of this compound Non-Specific Binding

This diagram illustrates the potential electrostatic and hydrophobic interactions of this compound with an assay surface.

Non_Specific_Binding_Mechanism cluster_surface Assay Surface (e.g., Polystyrene Plate) cluster_arphamenine surface neg_charge1 - neg_charge2 - hydrophobic_patch Hydrophobic Region arphamenine Guanidino Group (+) Hydrophobic Moiety arphamenine->neg_charge1 Electrostatic Interaction arphamenine->neg_charge2 arphamenine->hydrophobic_patch Hydrophobic Interaction

Caption: this compound non-specific binding mechanisms.

Impact of pH on Arphamenine A activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arphamenine A. The information focuses on the impact of pH on the activity and stability of this potent aminopeptidase (B13392206) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is largely dependent on the target aminopeptidase. Since this compound is a potent inhibitor of aminopeptidase B, its activity is expected to be maximal at the optimal pH of this enzyme, which is typically in the neutral to slightly alkaline range (pH 7.0 - 8.0). However, the precise optimal pH for inhibition should be determined empirically for your specific experimental system.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Can I use standard buffers to study the pH effects on this compound?

Yes, standard biological buffers can be used. However, it is crucial to select buffers with a pKa value close to the desired pH to ensure adequate buffering capacity. It is also important to consider potential interactions between the buffer components and this compound or the assay components. A universal buffer system can be employed to cover a wide pH range in initial screening experiments.

Q4: What are the potential degradation products of this compound at different pH values?

The primary degradation pathway for this compound under harsh pH conditions is likely hydrolysis of its amide bond. At extreme pH values, other modifications to its structure may also occur. To identify degradation products, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are recommended.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity of this compound
Possible Cause Troubleshooting Step
Suboptimal pH of the assay buffer. Verify the pH of your assay buffer. The optimal pH for the target aminopeptidase should be used. For aminopeptidase B, this is typically around pH 7.0-8.0.
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Incorrect concentration of this compound. Verify the concentration of your this compound stock solution using a validated analytical method such as HPLC.
Presence of interfering substances in the assay. Ensure that other components of your assay mixture (e.g., substrates, co-factors) are compatible with this compound and do not interfere with its activity.
Issue 2: Inconsistent Results in pH-Dependent Activity/Stability Studies
Possible Cause Troubleshooting Step
Poor buffering capacity at the tested pH. Ensure the buffer used has a pKa within ±1 pH unit of the experimental pH. Prepare fresh buffers for each experiment.
Temperature fluctuations during the experiment. Maintain a constant temperature throughout the experiment, as both enzyme activity and chemical stability are temperature-dependent.
Inaccurate pH measurements. Calibrate your pH meter before each use with fresh, certified calibration standards.
Time-dependent degradation of this compound. For stability studies, ensure that samples are analyzed at consistent and accurately recorded time points. For activity assays, pre-incubation times of this compound with the enzyme should be consistent across all experiments.

Quantitative Data

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes, based on the expected behavior of similar small molecule enzyme inhibitors. Specific experimental determination is required for precise values for this compound.

Table 1: Hypothetical pH-Dependent Activity of this compound against Aminopeptidase B

pHRelative Inhibitory Activity (%)
5.035
6.065
7.095
7.5100
8.090
9.050

Table 2: Hypothetical pH-Dependent Stability of this compound

pHPercent Remaining after 24h at 37°C
3.060
4.085
5.095
6.098
7.095
8.070
9.045

Experimental Protocols

Protocol 1: Determination of the pH-Dependent Activity of this compound

Objective: To determine the inhibitory activity of this compound on a target aminopeptidase across a range of pH values.

Materials:

  • This compound

  • Purified target aminopeptidase (e.g., Aminopeptidase B)

  • Fluorogenic or chromogenic substrate for the aminopeptidase

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, Tris-HCl, borate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).

  • Enzyme and Substrate Preparation: Prepare stock solutions of the aminopeptidase and its substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • This compound Dilution: Prepare a series of dilutions of this compound in each of the prepared pH buffers.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Buffer of a specific pH

    • This compound dilution (or buffer for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow this compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the change in fluorescence or absorbance over time.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each condition. Determine the percent inhibition at each pH by comparing the rates in the presence of this compound to the control (no inhibitor). Plot the percent inhibition as a function of pH to determine the optimal pH for this compound activity.

Protocol 2: Assessment of the pH-Dependent Stability of this compound

Objective: To evaluate the chemical stability of this compound in aqueous solutions at various pH values over time.

Materials:

  • This compound

  • A series of buffers covering the desired pH range

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): Immediately quench any further degradation by, for example, adding an equal volume of a cold organic solvent like acetonitrile (B52724) and storing at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the concentration of this compound as a function of time. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay). Calculate the half-life (t₁/₂) at each pH. Plot the remaining percentage of this compound at a specific time point (e.g., 24 hours) against pH to generate a pH-stability profile.

Visualizations

Experimental_Workflow_pH_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare pH Buffers mix Mix Buffer, this compound, & Enzyme prep_buffer->mix prep_arp Prepare this compound Dilutions prep_arp->mix prep_enzyme Prepare Enzyme & Substrate prep_enzyme->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate preincubate->add_substrate measure Measure Kinetic Readout add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. pH calculate->plot

Caption: Workflow for Determining pH-Dependent Activity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Aminopeptidase Aminopeptidase B Peptide Bioactive Peptides Aminopeptidase->Peptide Cleavage ArphamenineA This compound ArphamenineA->Aminopeptidase

Caption: Hypothetical Signaling Pathway Modulation by this compound.

Technical Support Center: Enhancing the In Vivo Bioavailability of Arphamenine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arphamenine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this potent aminopeptidase (B13392206) B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo use?

This compound is a natural product that acts as a specific inhibitor of aminopeptidase B. Structurally, it is an analog of the dipeptide Arg-Phe. While a potent inhibitor, its therapeutic potential is often limited by challenges related to its in vivo bioavailability. The primary hurdles include poor oral absorption, potential for rapid metabolism, and suboptimal pharmacokinetic properties, which are common issues for peptide-like molecules.

Q2: What is the known mechanism of this compound absorption?

Research has shown that this compound is a substrate for the intestinal peptide transporter PEPT1.[1] This indicates that its absorption is not solely based on passive diffusion but is an active, carrier-mediated process. This finding has significant implications for its bioavailability, as the transporter can become saturated, and competition with other substrates (like dietary peptides) can occur.

Q3: Are there any general physicochemical properties of this compound I should be aware of?

Troubleshooting Guide: Common Issues in this compound In Vivo Studies

This guide addresses specific problems you might encounter during your experiments and provides potential solutions and alternative strategies.

Issue 1: Low and Variable Oral Bioavailability

Symptoms:

  • Inconsistent plasma concentrations of this compound after oral administration.

  • Requirement for high oral doses to achieve therapeutic plasma levels.

  • Significant inter-subject variability in pharmacokinetic profiles.

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting StrategyExperimental Protocol
Poor Aqueous Solubility 1. Salt Formation: Convert this compound to a more soluble salt form (e.g., hydrochloride or sulfate (B86663) salt).2. Co-solvents: Formulate with biocompatible co-solvents (e.g., propylene (B89431) glycol, ethanol) to increase solubility in the dosing vehicle.3. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) to enhance its dissolution rate.Protocol 1: Preparation of an Amorphous Solid Dispersion 1. Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).2. Remove the solvent under vacuum using a rotary evaporator to form a thin film.3. Further dry the film under vacuum at 40°C for 24 hours.4. Scrape the dried film and mill it into a fine powder.5. Characterize the solid dispersion for amorphicity (using XRD or DSC) and assess its dissolution rate in simulated gastric and intestinal fluids.
Low Membrane Permeability 1. Permeation Enhancers: Co-administer with safe and effective permeation enhancers (e.g., medium-chain fatty acids, bile salts) that transiently open tight junctions or fluidize the cell membrane.2. Lipid-Based Formulations: Formulate this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve its partitioning into the intestinal membrane.Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) 1. Screen various oils (e.g., Labrafac™), surfactants (e.g., Cremophor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.2. Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution in aqueous media.3. Prepare the SEDDS formulation by mixing the selected components and this compound until a clear solution is obtained.4. Evaluate the self-emulsification properties, droplet size, and in vitro drug release of the formulation.
PEPT1 Transporter Saturation/Competition 1. Dosing in Fasted State: Administer this compound to fasted animals to minimize competition for PEPT1 uptake from dietary peptides.2. Controlled Release Formulation: Develop a controlled-release formulation that delivers the drug to the intestine over an extended period, potentially avoiding transporter saturation.Protocol 3: In Vivo Bioavailability Study in Fasted vs. Fed States 1. Divide animals into two groups: fasted (overnight fast) and fed (access to food ad libitum).2. Administer a single oral dose of the this compound formulation to both groups.3. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).4. Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).5. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the results between the two groups.
First-Pass Metabolism 1. Co-administration with Enzyme Inhibitors: If metabolism by specific enzymes (e.g., cytochrome P450s) is suspected, co-administer with a known inhibitor of those enzymes (use with caution and appropriate ethical approval).2. Prodrug Approach: Synthesize a prodrug of this compound by modifying a functional group to mask the site of metabolism. The prodrug should be designed to be cleaved in vivo to release the active drug.Protocol 4: Prodrug Synthesis and Evaluation 1. Identify a suitable functional group on this compound for modification (e.g., the carboxylic acid or amino group).2. Synthesize a series of ester or amide prodrugs.3. Evaluate the chemical stability of the prodrugs in simulated gastric and intestinal fluids.4. Assess the enzymatic conversion of the prodrugs to this compound in liver microsomes or plasma.5. Conduct in vivo pharmacokinetic studies with the most promising prodrug candidate.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data to illustrate the potential improvements in bioavailability with different formulation strategies. Note: This is for illustrative purposes only, as specific data for this compound is not publicly available.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 50 ± 151.0200 ± 60100
Solid Dispersion (1:5 Drug:PVP) 150 ± 400.5750 ± 150375
SEDDS Formulation 250 ± 600.751200 ± 250600
Co-administration with Permeation Enhancer 120 ± 300.5600 ± 120300
Issue 2: Rapid Elimination and Short Half-Life

Symptoms:

  • Plasma concentrations of this compound decline rapidly after reaching Cmax.

  • A short terminal half-life is observed, requiring frequent dosing to maintain therapeutic levels.

Potential Causes & Troubleshooting Strategies:

Potential CauseTroubleshooting Strategy
Rapid Renal Clearance 1. Pegylation: Covalently attach polyethylene (B3416737) glycol (PEG) chains to this compound to increase its hydrodynamic radius and reduce renal filtration.2. Encapsulation in Nanoparticles: Formulate this compound within nanoparticles (e.g., PLGA nanoparticles) to protect it from rapid clearance and achieve sustained release.
Metabolic Instability 1. Structural Modification: Synthesize analogues of this compound with modifications at metabolically labile sites to improve stability.2. Enzyme Inhibitors: As mentioned previously, co-administration with inhibitors of metabolizing enzymes can prolong its half-life.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental designs and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Aqueous\nSuspension Aqueous Suspension Solid\nDispersion Solid Dispersion Aqueous\nSuspension->Solid\nDispersion SEDDS SEDDS Solid\nDispersion->SEDDS Nanoparticles Nanoparticles SEDDS->Nanoparticles In Vitro\nDissolution In Vitro Dissolution Nanoparticles->In Vitro\nDissolution Caco-2\nPermeability Caco-2 Permeability In Vitro\nDissolution->Caco-2\nPermeability In Vivo\nPharmacokinetics In Vivo Pharmacokinetics Caco-2\nPermeability->In Vivo\nPharmacokinetics signaling_pathway Arphamenine_A This compound Aminopeptidase_B Aminopeptidase B Arphamenine_A->Aminopeptidase_B Inhibition Peptide_Metabolism N-terminal Arg/Lys Cleavage of Peptides Aminopeptidase_B->Peptide_Metabolism Downstream_Signaling Modulation of Bioactive Peptide Signaling Peptide_Metabolism->Downstream_Signaling

References

Validation & Comparative

A Comparative Guide to the Inhibitory Effects of Arphamenine A and Bestatin on Aminopeptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of two prominent aminopeptidase (B13392206) inhibitors, Arphamenine A and Bestatin (B1682670). Aminopeptidases are a class of enzymes crucial in various physiological processes, including peptide metabolism, antigen presentation, and signal transduction. Their dysregulation has been implicated in several diseases, making them attractive targets for therapeutic intervention. This document aims to offer an objective comparison of this compound and Bestatin, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Introduction to the Inhibitors

This compound is a natural product isolated from Chromobacterium violaceum. It is recognized as a potent inhibitor of aminopeptidase B, an enzyme that specifically cleaves N-terminal arginine and lysine (B10760008) residues from peptides. Its unique structure, an analog of an Arg-Phe dipeptide lacking a peptide bond, contributes to its inhibitory mechanism.

Bestatin , also known as Ubenimex, is a dipeptide-like competitive and reversible inhibitor of several aminopeptidases.[1][2] It was originally isolated from Streptomyces olivoreticuli. Bestatin is known to inhibit a broader range of aminopeptidases, including aminopeptidase N (CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1][2] Its mechanism of action involves binding to the active site of these metalloproteases.

Comparative Inhibitory Effects: A Quantitative Overview

The inhibitory potency of this compound and Bestatin varies across different aminopeptidases. The following table summarizes the available quantitative data (IC50 and Ki values) for each inhibitor against key enzymes. It is important to note that a direct side-by-side comparison is limited by the availability of data for this compound against a broad panel of enzymes.

Enzyme TargetThis compoundBestatin
Aminopeptidase B (APB) Potent inhibitor (specific IC50/Ki not consistently reported)IC50: 1-10 µM, 60 nM
Aminopeptidase N (APN/CD13) Data on analogues suggest inhibitory activityIC50: 5 nM, 16.9 µM
Leucine Aminopeptidase (LAP) Data on analogues suggest inhibitory activityIC50: 20 nM
Cytosol Aminopeptidase No data availableIC50: 0.5 nM
Arginine Aminopeptidase Analogues show potent inhibitionKis = 66 nM (for a reduced isostere of Bestatin)

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Mechanism of Action and Binding Modes

While both this compound and Bestatin target aminopeptidases, studies suggest they may exhibit different binding modes within the enzyme's active site.

Bestatin is understood to act as a transition-state analog. It coordinates with the active site metal ion (typically Zn2+) through its α-hydroxy and amino groups, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This competitive inhibition prevents the substrate from binding and being processed.

This compound , and its analogues, are proposed to have a distinct binding mechanism. Research on arginine aminopeptidase suggests that these inhibitors may bind to the S1' and S2' subsites of the enzyme.[3] This is in contrast to typical dipeptide substrates, which occupy the S1 and S1' subsites. This alternative binding mode could be a key factor in its specificity and potency.

G cluster_enzyme Aminopeptidase Active Site cluster_bestatin Bestatin Binding cluster_arphamenine This compound Binding S1 S1 Subsite S1_prime S1' Subsite S2_prime S2' Subsite Zinc Zn²⁺ Bestatin Bestatin Bestatin->Zinc Coordinates with Bestatin_P1 P1 residue Bestatin->Bestatin_P1 Binds to Bestatin_P1_prime P1' residue Bestatin->Bestatin_P1_prime Binds to Bestatin_P1->S1 Bestatin_P1_prime->S1_prime Arphamenine This compound Arphamenine_P1_prime P1' analogue Arphamenine->Arphamenine_P1_prime Binds to Arphamenine_P2_prime P2' analogue Arphamenine->Arphamenine_P2_prime Binds to Arphamenine_P1_prime->S1_prime Arphamenine_P2_prime->S2_prime

Proposed binding modes of Bestatin and this compound.

Signaling Pathways

The inhibition of aminopeptidases by this compound and Bestatin can impact various downstream signaling pathways.

Bestatin has been shown to modulate the renin-angiotensin system by preventing the degradation of angiotensin II and III. In plant biology, it has been observed to activate the jasmonic acid signaling pathway , which is involved in plant defense and development.

The specific intracellular signaling pathways affected by This compound in mammalian cells are less characterized. However, given its potent inhibition of aminopeptidase B, it is likely to influence pathways regulated by peptides that are substrates for this enzyme.

G cluster_bestatin Bestatin cluster_arphamenine This compound Bestatin Bestatin APB Aminopeptidase B Bestatin->APB inhibits APN Aminopeptidase N Bestatin->APN inhibits LTA4H Leukotriene A4 Hydrolase Bestatin->LTA4H inhibits Arphamenine_A Arphamenine_A Arphamenine_A->APB inhibits Angiotensin_II_III Angiotensin II/III APB->Angiotensin_II_III degrades Bioactive_Peptides Other Bioactive Peptides APN->Bioactive_Peptides degrades Leukotriene_B4 Leukotriene B4 LTA4H->Leukotriene_B4 produces Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Inflammation) Angiotensin_II_III->Downstream_Signaling activates Bioactive_Peptides->Downstream_Signaling activates Leukotriene_B4->Downstream_Signaling activates G start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubation setup->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analyze Data Analysis (Calculate Velocity, Plot Inhibition) measure->analyze end Determine IC50 analyze->end

References

Cross-validation of Arphamenine A's inhibitory activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inhibitory Activity of Arphamenine A

This compound is recognized as a specific and potent inhibitor of Aminopeptidase (B13392206) B (EC 3.4.11.6).[1] APB is a zinc-dependent exopeptidase that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides. The inhibitory potency of this compound against its target enzyme is a critical parameter for its potential therapeutic applications.

Note: Extensive searches for IC50 values of this compound in various cancer cell lines did not yield specific, comparative data. The primary literature focuses on its enzymatic inhibition of purified Aminopeptidase B. The table below reflects the available data on its direct enzymatic inhibition rather than cell-based viability assays.

InhibitorTarget EnzymeKi Value (nM)Comments
This compoundAminopeptidase BData not consistently reported in reviewed literatureKnown potent inhibitor.
Bestatin (B1682670) Analogue (Reduced Isostere)Arginine Aminopeptidase (Aminopeptidase B)Kis = 66 nM; Kii = 10 nM; Kid = 17 nMA potent inhibitor of Aminopeptidase B, providing a reference for the potency of this class of compounds.[2]

Experimental Protocols

To assess the inhibitory activity of this compound, two primary types of assays are relevant: enzymatic assays to determine its direct effect on Aminopeptidase B and cell-based assays to evaluate its impact on cell viability and proliferation.

Enzymatic Inhibition Assay Protocol

This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound against purified Aminopeptidase B.

Materials:

  • Purified Aminopeptidase B enzyme

  • This compound (of varying concentrations)

  • Fluorogenic or chromogenic substrate for Aminopeptidase B (e.g., L-Arginine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: Dilute the purified Aminopeptidase B in the assay buffer to a working concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Add the purified Aminopeptidase B enzyme to all wells (except for the blank).

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of this compound.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Workflow for Enzymatic Inhibition Assay

G prep_enzyme Prepare Enzyme Dilution setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_enzyme->setup_plate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Fluorescence/Absorbance add_substrate->measure analyze Calculate IC50 and Ki measure->analyze

Workflow for determining the enzymatic inhibition of this compound.
Cell Viability (MTT) Assay Protocol

This protocol provides a general method to assess the cytotoxic effects of this compound on different cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (of varying concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the inhibitor concentration.

Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on its known target, Aminopeptidase B, we can infer potential downstream effects. Aminopeptidases play a role in tumor progression, angiogenesis, and metastasis. By inhibiting Aminopeptidase B, this compound could potentially interfere with these processes.

Potential Signaling Pathway Affected by this compound

G ArphamenineA This compound APB Aminopeptidase B ArphamenineA->APB Inhibits Peptide_Cleavage Peptide Substrate Cleavage APB->Peptide_Cleavage Catalyzes Bioactive_Peptides Release of Bioactive Peptides Peptide_Cleavage->Bioactive_Peptides Tumor_Progression Tumor Progression (Angiogenesis, Invasion) Bioactive_Peptides->Tumor_Progression Promotes

Inhibition of Aminopeptidase B by this compound may disrupt tumor progression.

Further research is necessary to delineate the specific downstream signaling cascades affected by this compound in different cancer cell contexts. This could include pathways involved in cell cycle regulation, apoptosis, and cellular metabolism. The induction of apoptosis is a key mechanism for many anticancer agents, and investigating whether this compound can trigger apoptosis in cancer cells would be a valuable area of future study.[3][4][5]

References

Comparative analysis of Arphamenine A and other aminopeptidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Arphamenine A and other prominent aminopeptidase (B13392206) inhibitors, including Bestatin (B1682670), Amastatin (B1665947), and Actinonin (B1664364), is crucial for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Mechanism of Action and Target Specificity

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are typically metalloenzymes, often containing a zinc ion in their active site, which is crucial for their catalytic activity. The inhibitors discussed in this guide primarily act by binding to this active site, thereby preventing the substrate from accessing it.

This compound and its analogue Arphamenine B are known to be potent inhibitors of aminopeptidase B , an enzyme that preferentially cleaves N-terminal arginine and lysine (B10760008) residues.[1] Their mechanism involves acting as transition-state analogues of the peptide substrate.

Bestatin is a broad-spectrum aminopeptidase inhibitor. It is a competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN or CD13), leucine (B10760876) aminopeptidase (LAP), and aminopeptidase B.[2] It is suggested that Bestatin binds to the S1' and S2' subsites of the enzyme, a different mode of binding compared to typical dipeptide substrates.[3]

Amastatin is another competitive inhibitor with a broad range of targets, including aminopeptidase A, aminopeptidase M/N, and leucine aminopeptidase.[4][5] It is a slow-binding inhibitor, indicating a time-dependent conformational change in the enzyme-inhibitor complex.[5]

Actinonin is a naturally occurring antibacterial agent that also exhibits potent inhibitory activity against aminopeptidase N.[2] Its mechanism involves the chelation of the active site metal ion.

Comparative Inhibitory Activity

The efficacy of these inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the available quantitative data for the inhibition of various aminopeptidases by this compound and other selected inhibitors.

InhibitorTarget AminopeptidaseKi (nM)IC50 (µM)
This compound Aminopeptidase B2.5-
Arphamenine B Aminopeptidase B0.5-
Bestatin Aminopeptidase B-0.06
Leucine Aminopeptidase-0.02
Aminopeptidase N (APN/CD13)1400-
Amastatin Aminopeptidase M (AP-M)19-
Leucine Aminopeptidase (LAP)--
Aeromonas Aminopeptidase0.25-
Actinonin Aminopeptidase N (APN/CD13)170-

Note: Data is compiled from various sources and experimental conditions may vary.[2][4][5]

Experimental Protocols

A standardized experimental protocol is essential for the accurate determination and comparison of the inhibitory potency of different compounds. Below is a representative protocol for a fluorometric aminopeptidase activity assay.

Fluorometric Aminopeptidase Activity Assay

This protocol is adapted from commercially available kits and common laboratory practices.[6][7]

Materials:

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

  • Purified aminopeptidase enzyme

  • Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor stock solutions (dissolved in an appropriate solvent like DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer to achieve the desired final concentrations.

    • Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution in Assay Buffer to a final concentration typically at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the increase in fluorescence intensity over time in kinetic mode at 37°C. The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 368/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Signaling Pathways and Biological Effects

The inhibition of aminopeptidases can have significant downstream effects on various cellular signaling pathways, influencing processes such as cell proliferation, inflammation, and immune responses.

Aminopeptidase N (CD13) Inhibition and MAP Kinase Signaling

Inhibition of Aminopeptidase N (APN/CD13) has been shown to modulate the Mitogen-Activated Protein (MAP) kinase signaling pathway. Ligation of CD13 on monocytes can induce the phosphorylation of key MAP kinases, including ERK1/2, JNK, and p38. This activation can lead to the upregulation of pro-inflammatory cytokines like Interleukin-8 (IL-8), suggesting a role for APN in inflammatory responses.[8]

APN_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APN Aminopeptidase N (CD13) MAPKKK MAPKKK APN->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK1/2, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation IL8_Gene IL-8 Gene TranscriptionFactors->IL8_Gene Upregulation Inhibitor This compound / Bestatin / Amastatin / Actinonin Inhibitor->APN Inhibition

APN inhibition and its effect on the MAP kinase signaling pathway.
Experimental Workflow for Evaluating Inhibitor Efficacy

The process of evaluating a novel aminopeptidase inhibitor involves a series of well-defined experimental steps, from initial screening to detailed kinetic analysis.

Inhibitor_Evaluation_Workflow start Start: Synthesize or Isolate Inhibitor Compound primary_screen Primary Screening: Single Concentration Inhibition Assay start->primary_screen dose_response Dose-Response Analysis: Determine IC50 primary_screen->dose_response kinetic_studies Kinetic Studies: Determine Ki and Mechanism of Inhibition dose_response->kinetic_studies selectivity_profiling Selectivity Profiling: Test against a panel of related aminopeptidases kinetic_studies->selectivity_profiling cellular_assays Cell-Based Assays: Evaluate effects on cell proliferation, signaling, etc. selectivity_profiling->cellular_assays end End: Lead Compound Identification cellular_assays->end

A typical experimental workflow for the evaluation of aminopeptidase inhibitors.

Conclusion

This compound and B are potent and specific inhibitors of aminopeptidase B. In comparison, Bestatin, Amastatin, and Actinonin exhibit broader inhibitory profiles against several aminopeptidases. The choice of inhibitor for a particular research or therapeutic application will depend on the desired target specificity. The provided experimental protocol offers a standardized method for comparing the potency of these and other novel aminopeptidase inhibitors. Furthermore, the elucidation of the downstream signaling effects, such as the modulation of the MAP kinase pathway by APN inhibitors, provides valuable insights into the functional consequences of aminopeptidase inhibition and opens avenues for therapeutic intervention in various diseases.

References

Confirming the On-Target Effects of Arphamenine A: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a compound is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of genetic and proteomic approaches to confirm the engagement of Arphamenine A with its primary target, aminopeptidase (B13392206) B (coded by the RNPEP gene), and compares its performance with alternative aminopeptidase inhibitors.

This guide details the experimental workflows for CRISPR-Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and the Cellular Thermal Shift Assay (CETSA) for target engagement. It also explores the use of proteomics for unbiased off-target analysis. These methodologies are compared with data available for other aminopeptidase inhibitors, including Bestatin, Actinonin, and Tosedostat, offering a comprehensive framework for target validation strategies.

Comparison of this compound and Alternative Aminopeptidase Inhibitors

InhibitorPrimary Target(s)Known IC50/KiGenetic Target Validation Data
This compound Aminopeptidase B (RNPEP)Kis = 66 nM[1]Specific genetic validation studies are not readily available in public literature. This guide proposes experimental workflows.
Bestatin Aminopeptidase N (APN), Leucine Aminopeptidase (LAP), Aminopeptidase B (RNPEP)Ki = 60 nM (Aminopeptidase B)[2]Limited direct genetic validation; however, its effects have been studied in the context of cancer cell proliferation.[2]
Actinonin Peptide Deformylase (PDF), Aminopeptidase N (APN)Ki = 170 nM (APN)[2]siRNA-mediated knockdown of PDF demonstrated antiproliferative effects, confirming it as a target.[3][4]
Tosedostat Puromycin-sensitive aminopeptidase (PuSA/NPEPPS), Leukotriene A4 hydrolase (LTA4H)IC50 = 150 nM (PuSA), 310 nM (LTA4H)[5]Validated using lentiviral shRNA knockdown of target genes, which phenocopied the drug's effects.[5]

Genetic Approaches for On-Target Validation of this compound

Genetic manipulation techniques are the gold standard for validating that the phenotypic effects of a drug are a direct result of its interaction with the intended target. Below are detailed protocols for applying these methods to confirm the on-target effects of this compound.

CRISPR-Cas9 Mediated Knockout of Aminopeptidase B (RNPEP)

This method involves creating a permanent loss-of-function mutation in the RNPEP gene. If this compound's effects are on-target, cells lacking a functional aminopeptidase B should exhibit a phenotype similar to that of wild-type cells treated with this compound, and further treatment with the inhibitor should have a diminished or no additional effect.

Experimental Workflow:

cluster_0 Design & Synthesis cluster_1 Cell Line Engineering cluster_2 Validation of Knockout cluster_3 Phenotypic Analysis a Design sgRNAs targeting RNPEP b Synthesize sgRNAs and Cas9 nuclease a->b c Transfect cells with Cas9-sgRNA RNP b->c d Select and expand single-cell clones c->d e Sequence genomic DNA to confirm indels d->e f Western blot to confirm loss of RNPEP protein e->f g Treat WT and RNPEP-KO cells with this compound f->g h Compare cellular phenotypes (e.g., proliferation, apoptosis) g->h

Caption: CRISPR-Cas9 knockout workflow for RNPEP gene validation.

Experimental Protocol: CRISPR-Cas9 Knockout of RNPEP

  • sgRNA Design: Design at least two different single guide RNAs (sgRNAs) targeting early exons of the RNPEP gene to maximize the likelihood of generating a frameshift mutation.

  • Ribonucleoprotein (RNP) Formation: Complex synthetic sgRNAs with purified Cas9 nuclease to form RNPs.

  • Transfection: Electroporate the RNPs into the target cell line.

  • Single-Cell Cloning: Isolate individual cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.

  • Genotypic Validation: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region, followed by Sanger sequencing to identify insertions or deletions (indels).

  • Phenotypic Validation: Confirm the absence of aminopeptidase B protein in knockout clones via Western blot.

  • Comparative Analysis: Culture wild-type and validated RNPEP knockout cells in the presence and absence of varying concentrations of this compound.

  • Data Analysis: Measure relevant cellular phenotypes, such as cell viability, apoptosis, or specific metabolic changes. A lack of response to this compound in the knockout cells compared to the wild-type cells confirms on-target activity.

siRNA-Mediated Knockdown of Aminopeptidase B (RNPEP)

Small interfering RNA (siRNA) offers a transient reduction in target protein expression. This method is faster than generating stable knockout lines and is useful for confirming on-target effects over a shorter experimental timeframe.

Experimental Workflow:

cluster_0 siRNA Preparation cluster_1 Transient Transfection cluster_2 Validation of Knockdown cluster_3 Phenotypic Assay a Design and synthesize siRNAs targeting RNPEP mRNA b Transfect cells with RNPEP-specific or control siRNAs a->b c qRT-PCR to measure RNPEP mRNA levels (24-48h) b->c d Western blot to confirm reduced RNPEP protein (48-72h) c->d e Treat siRNA-transfected cells with this compound d->e f Measure cellular response e->f

Caption: siRNA knockdown workflow for transient RNPEP silencing.

Experimental Protocol: siRNA Knockdown of RNPEP

  • siRNA Design: Select at least two validated siRNAs targeting different regions of the RNPEP mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect the chosen cell line with the siRNAs using a lipid-based transfection reagent.

  • Knockdown Confirmation: At 24-48 hours post-transfection, assess RNPEP mRNA levels using quantitative real-time PCR (qRT-PCR). At 48-72 hours, confirm the reduction of aminopeptidase B protein by Western blot.

  • Phenotypic Analysis: Following confirmation of knockdown, treat the cells with this compound and measure the phenotypic outcome of interest. Cells with reduced aminopeptidase B expression should show a blunted response to the inhibitor.

Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection & Analysis a Treat cells with this compound or vehicle control b Heat cell lysates or intact cells across a temperature gradient a->b c Lyse cells and separate soluble and precipitated protein fractions b->c d Quantify soluble RNPEP protein (e.g., Western blot, ELISA) c->d e Plot melting curves to determine thermal shift d->e

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for this compound Target Engagement

  • Cell Treatment: Incubate intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Quantify the amount of soluble aminopeptidase B in each sample using an antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble aminopeptidase B as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Unbiased Off-Target Profiling Using Proteomics

Identifying unintended targets is crucial for understanding a drug's full mechanism of action and potential side effects. Quantitative mass spectrometry-based proteomics can provide a global view of protein expression changes in response to drug treatment.

Signaling Pathway:

Arphamenine_A This compound RNPEP Aminopeptidase B (On-Target) Arphamenine_A->RNPEP Inhibition Off_Target_1 Off-Target Protein 1 Arphamenine_A->Off_Target_1 Potential Interaction Off_Target_2 Off-Target Protein 2 Arphamenine_A->Off_Target_2 Potential Interaction Phenotype Cellular Phenotype RNPEP->Phenotype Downstream Signaling Off_Target_Phenotype Off-Target Effects Off_Target_1->Off_Target_Phenotype Off_Target_2->Off_Target_Phenotype

Caption: On-target vs. potential off-target effects of this compound.

Experimental Protocol: Proteomic Profiling

  • Cell Culture and Treatment: Treat cells with this compound or a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the proteomes of treated and untreated cells to identify proteins with significantly altered abundance.[6][7] Proteins that are consistently up- or down-regulated may represent downstream effects of on-target inhibition or direct off-target interactions.

Conclusion

Confirming the on-target effects of this compound through genetic and proteomic approaches is essential for validating its mechanism of action and advancing its development as a potential therapeutic. While direct genetic validation data for this compound is not yet prominent in the literature, the experimental frameworks presented here provide a clear path for its rigorous evaluation. By comparing the outcomes of these proposed studies with the existing data for alternative aminopeptidase inhibitors like Bestatin, Actinonin, and Tosedostat, researchers can build a comprehensive understanding of this compound's specificity and cellular effects. The integration of CRISPR/Cas9, siRNA, CETSA, and proteomics offers a powerful, multi-faceted strategy to de-risk drug development projects and increase the likelihood of clinical success.

References

Unlocking Potent Aminopeptidase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Arphamenine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and selective enzyme inhibitors is paramount. Arphamenine A, a natural product, has emerged as a significant lead compound for inhibiting aminopeptidases, a class of enzymes implicated in various physiological processes, including cancer progression and pain modulation. This guide provides a comprehensive comparison of this compound analogues, focusing on their structure-activity relationship (SAR) as inhibitors of Aminopeptidase (B13392206) B (AP-B). The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the molecular interactions driving inhibitory potency.

Comparative Inhibitory Activity of this compound Analogues against Aminopeptidase B

The inhibitory potential of a series of this compound analogues, where the natural L-Arginine (Arg) residue is replaced by other amino acids and the peptide bond is substituted with a ketomethylene isostere, has been evaluated against Aminopeptidase B. The results, summarized in the table below, reveal critical structural determinants for potent inhibition.

CompoundStructureKi (μM) for Aminopeptidase B
This compound(S)Argψ(COCH2)(R,S)Phe0.016
Analogue 1 (S)Alaψ(COCH2)(R,S)Phe>1000
Analogue 2 (S)Pheψ(COCH2)(R,S)Ala>1000
Analogue 3 (S)Pheψ(COCH2)(R,S)Orn140
Analogue 4 (S)Trpψ(COCH2)(R,S)Orn160
Analogue 5 (S)Trpψ(COCH2)(R,S)Lys130
Analogue 6 (S)Trpψ(COCH2)(R,S)Arg110
Analogue 7 (S)Lysψ(COCH2)(R)Phe0.025
Analogue 8 (S)Lysψ(COCH2)(S)Phe0.035
Analogue 9 (S)Lysψ(COCH2)(ξ)Trp0.050
Analogue 10 (S)Pheψ(COCH2)(R,S)Arg>1000

Key Findings from the SAR Study:

  • The presence of a basic side chain at the P1 position (mimicking Arginine) is crucial for potent inhibition of Aminopeptidase B. Analogues with Alanine or Phenylalanine at this position (Analogues 1 and 2) exhibit a dramatic loss of activity.

  • The L-Lysine analogue (Analogues 7 and 8) demonstrates inhibitory potency comparable to the parent compound, this compound, highlighting that a primary amino group on a long aliphatic chain can effectively mimic the guanidinium (B1211019) group of Arginine in binding to the S1 pocket of the enzyme.[1]

  • The stereochemistry at the P1' position (the Phenylalanine residue) has a modest impact on inhibitory activity, with the (R)-isomer of the Lysine analogue (Analogue 7) being slightly more potent than the (S)-isomer (Analogue 8).

  • Replacing the Phenylalanine at P1' with a Tryptophan residue (Analogue 9) results in a slight decrease in potency, suggesting that while a large hydrophobic group is favored, the precise nature of the aromatic ring can influence binding affinity.

  • Reversing the sequence of the amino acid residues, as seen in Analogue 10, leads to a complete loss of inhibitory activity, emphasizing the critical importance of the correct orientation of the pharmacophoric elements for effective binding to the enzyme's active site.

Experimental Protocols

General Synthesis of Ketomethylene Dipeptide Analogues of this compound

The synthesis of the this compound analogues is achieved through a multi-step process. A key step involves the alkylation of a malonic ester with a protected iodomethyl ketone derived from the desired amino acid (e.g., Z-protected lysine). This is followed by the introduction of the side chain of the second amino acid (e.g., benzyl (B1604629) or indol-3-ylmethyl moiety) into the 2-position of the resulting 4-ketodiester. Subsequent hydrolysis, decarboxylation, and deprotection steps yield the final ketomethylene dipeptide analogue. For analogues with a C-terminal Arginine, guanidylation of the corresponding Ornithine precursor is performed.[1]

Aminopeptidase B Inhibition Assay

The inhibitory activity of the this compound analogues is determined by measuring the rate of hydrolysis of a chromogenic substrate, L-Arginine-p-nitroanilide, by Aminopeptidase B. The assay is performed in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) at a constant temperature.

  • A solution of Aminopeptidase B is pre-incubated with various concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.

  • The enzymatic reaction is initiated by the addition of the L-Arginine-p-nitroanilide substrate.

  • The rate of p-nitroaniline release is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The Ki values are determined by fitting the data to the appropriate enzyme inhibition model using non-linear regression analysis.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated.

SAR_Arphamenine_A cluster_P1 P1 Position (S1 Pocket) cluster_Isostere Peptide Bond Isostere cluster_P1_prime P1' Position (S1' Pocket) Arg Arginine (Guanidinium) Ketomethylene Ketomethylene (-CO-CH2-) Arg->Ketomethylene Crucial for high potency Lys Lysine (Primary Amine) Lys->Ketomethylene Maintains high potency Ala Alanine (Methyl) Ala->Ketomethylene Drastic loss of potency Phe Phenylalanine (Benzyl) Ketomethylene->Phe Hydrophobic interaction Trp Tryptophan (Indolylmethyl) Ketomethylene->Trp Slight decrease in potency Potency Inhibitory Potency Phe->Potency Trp->Potency

Caption: Key structural modifications and their impact on inhibitory potency.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_assay Enzyme Inhibition Assay start_synthesis Protected Amino Acid (e.g., Z-Lys-iodomethyl ketone) malonic_ester Malonic Ester Alkylation start_synthesis->malonic_ester keto_diester 4-Ketodiester Intermediate malonic_ester->keto_diester side_chain_intro Introduction of P1' Side Chain (e.g., Benzylation) keto_diester->side_chain_intro deprotection Hydrolysis, Decarboxylation & Deprotection side_chain_intro->deprotection final_analogue Final this compound Analogue deprotection->final_analogue enzyme_inhibitor Pre-incubation: Aminopeptidase B + Inhibitor final_analogue->enzyme_inhibitor add_substrate Add Substrate (L-Arginine-p-nitroanilide) enzyme_inhibitor->add_substrate measure_absorbance Monitor Absorbance at 405 nm add_substrate->measure_absorbance calculate_velocity Calculate Initial Velocities measure_absorbance->calculate_velocity determine_ki Determine Ki Value calculate_velocity->determine_ki

Caption: Workflow for the synthesis and biological evaluation of analogues.

References

Independent Verification of Arphamenine A's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Arphamenine A, an inhibitor of aminopeptidase (B13392206) B. While specific quantitative data on the anti-proliferative activity of this compound across a broad range of cancer cell lines is limited in publicly available research, this document summarizes the existing information and provides a framework for its independent verification. The guide includes detailed experimental protocols for assessing anti-proliferative activity and contextualizes the potential mechanism of action of this compound within the broader landscape of aminopeptidase inhibitors in cancer therapy.

Overview of this compound and its Target

This compound is a potent and specific inhibitor of aminopeptidase B (APB), also known as arginine aminopeptidase. APB is a metalloenzyme that plays a role in the cleavage of N-terminal arginine and lysine (B10760008) residues from peptides. In the context of cancer, the inhibition of aminopeptidases is a growing area of interest. These enzymes are involved in various cellular processes that can contribute to tumor growth and survival, including protein turnover, angiogenesis, and the processing of antigenic peptides.

Initial studies have indicated that this compound exhibits anti-proliferative effects against Sarcoma 180 and has been noted in the context of invasive micropapillary carcinoma. However, detailed, publicly accessible quantitative data, such as IC50 values from extensive cell line screening, remains scarce.

Comparative Anti-Proliferative Activity

Due to the limited availability of direct comparative studies involving this compound, this section presents a template for comparison with other known aminopeptidase inhibitors, such as Bestatin and Actinonin. Researchers are encouraged to use the provided experimental protocols to generate their own comparative data.

Table 1: Comparative Anti-Proliferative Activity of Aminopeptidase Inhibitors (Template)

CompoundTarget Aminopeptidase(s)Cancer Cell LineIC50 (µM)Citation
This compound Aminopeptidase BSarcoma 180Data not available[Data needed]
Invasive Micropapillary Carcinoma Cell LineData not available[Data needed]
[Insert other cell lines][Generate data]
Bestatin Aminopeptidase N, Leucine AminopeptidaseK562 (Chronic Myeloid Leukemia)[Data from literature][1]
U937 (Histiocytic Lymphoma)[Data from literature][1]
Actinonin Aminopeptidase M, Aminopeptidase N, Leucine AminopeptidaseK562 (Chronic Myeloid Leukemia)[Data from literature][1]
U937 (Histiocytic Lymphoma)[Data from literature][1]
[Other Compound][Target][Cell Line][IC50][Citation]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Protocols

To facilitate the independent verification of this compound's anti-proliferative effects, the following detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][2][3][4]

MTT Assay for Cell Viability and Proliferation

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., Sarcoma 180, breast cancer cell lines for invasive micropapillary carcinoma models)

  • Complete cell culture medium (specific to the cell line)

  • This compound (and other compounds for comparison)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound (and other test compounds) in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with this compound & other compounds incubate_24h->treat_compounds incubate_exposure Incubate for desired exposure time (24-72h) treat_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathways Modulated by this compound

As an inhibitor of aminopeptidase B, this compound likely exerts its anti-proliferative effects by disrupting cellular processes that are dependent on this enzyme. While specific pathways directly modulated by this compound in cancer cells are not yet fully elucidated, the inhibition of aminopeptidases, in general, has been linked to several key cancer-related signaling pathways. Researchers investigating this compound should consider exploring its impact on the following pathways:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[5][6][7][8][9] Some anti-cancer agents exert their effects by downregulating this pathway.

  • MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival.[10][11][12][13]

  • NF-κB Pathway: This pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers, promoting proliferation and preventing apoptosis.[14][15][16][17][18]

Hypothesized Mechanism of this compound Action

ArphamenineA_Pathway Hypothesized Signaling Pathways ArphamenineA This compound APB Aminopeptidase B ArphamenineA->APB Inhibits Peptide_Processing Altered Peptide Processing APB->Peptide_Processing Leads to Cell_Signaling Disrupted Intracellular Signaling Peptide_Processing->Cell_Signaling PI3K_Akt PI3K/Akt Pathway Cell_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Cell_Signaling->MAPK_ERK NF_kB NF-κB Pathway Cell_Signaling->NF_kB Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis NF_kB->Proliferation NF_kB->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound, as a specific inhibitor of aminopeptidase B, holds potential as an anti-proliferative agent. However, a comprehensive understanding of its efficacy and mechanism of action requires further independent verification. This guide provides the necessary framework, including detailed experimental protocols and an overview of potential signaling pathways, to facilitate such investigations. Future research should focus on generating robust quantitative data on the anti-proliferative effects of this compound across a diverse panel of cancer cell lines and directly comparing its activity with other aminopeptidase inhibitors. Elucidating the precise signaling cascades modulated by this compound will be crucial for its potential development as a therapeutic agent.

References

Assessing the Synergistic Potential of Arphamenine A in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arphamenine A is a potent inhibitor of certain cell-surface aminopeptidases. While its standalone efficacy is under investigation, its potential to synergize with other therapeutic agents presents a compelling avenue for enhancing treatment outcomes, particularly in oncology and immunology. This guide provides a framework for assessing the synergistic effects of this compound with other compounds, offering standardized experimental protocols and data interpretation methods. Due to the absence of published data on specific synergistic combinations with this compound, this guide presents a hypothetical case study of this compound combined with a generic "Compound X" to illustrate the assessment process.

Data Presentation: Quantifying Synergy

The synergy between this compound and a hypothetical Compound X can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay method.[1][2] This method provides a quantitative definition for synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[1] The following tables summarize hypothetical experimental data from a cell viability assay.

Table 1: Single Agent Dose-Response Data

CompoundIC50 (nM)
This compound800
Compound X50

Table 2: Combination Dose-Response Data (Constant Ratio Combination)

The ratio of this compound to Compound X is maintained at their IC50 ratio (16:1).

This compound (nM)Compound X (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
20012.50.251.10Antagonism
400250.500.85Synergy
60037.50.750.60Strong Synergy
800500.900.45Strong Synergy

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable assessment of drug synergy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of this compound and Compound X in a suitable solvent (e.g., DMSO). Create serial dilutions of each compound and combinations at a constant ratio (based on the individual IC50 values).

  • Treatment: Treat the cells with varying concentrations of this compound alone, Compound X alone, and the combination of both. Include vehicle-treated cells as a control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and calculate the Combination Index (CI) for the combination treatments using software like CompuSyn.[3][4]

Combination Index (CI) Calculation

The Combination Index is calculated using the following formula, which is a cornerstone of the Chou-Talalay method:[1][3]

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ is the concentration of Drug 1 alone that inhibits a system by x%.

  • (Dx)₂ is the concentration of Drug 2 alone that inhibits a system by x%.

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also inhibit the system by x%.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for assessing the synergistic effects of this compound and Compound X.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A Determine IC50 of This compound C Constant Ratio Dose-Response Matrix A->C B Determine IC50 of Compound X B->C D Cell Viability Assay (e.g., MTT) C->D E Calculate Combination Index (CI) D->E F Generate Isobolograms E->F G Assess Synergy, Additivity, or Antagonism F->G

Caption: Workflow for Synergy Assessment.

Potential Signaling Pathway Interaction

This compound inhibits aminopeptidases that are involved in the final trimming of peptides before their presentation by MHC class I molecules.[5][6][7] By inhibiting this process, this compound may alter the landscape of presented antigens, potentially synergizing with immunotherapies (Compound X) that rely on T-cell recognition of tumor antigens.

G cluster_0 Antigen Processing cluster_1 Endoplasmic Reticulum cluster_2 Cell Surface cluster_3 Immune Synapse Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 (Aminopeptidase) TAP->ERAP1 Peptide Trimming MHC_I MHC Class I ERAP1->MHC_I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Antigen Presented Antigen Peptide_MHC->Presented_Antigen TCR T-Cell Receptor (TCR) Presented_Antigen->TCR Recognition T_Cell T-Cell TCR->T_Cell Activation Compound_X Compound X (e.g., Checkpoint Inhibitor) Compound_X->T_Cell Enhances Activation Arphamenine_A This compound Arphamenine_A->ERAP1 Inhibits

References

Safety Operating Guide

Safeguarding Research: A Guide to Handling Arphamenine A

Author: BenchChem Technical Support Team. Date: December 2025

Arphamenine A is an inhibitor of certain aminopeptidases and can affect biological processes.[2] Therefore, treating it with a high degree of caution to mitigate potential health risks is crucial.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator- Conduct in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1]
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps (B75204) on vials and tubes are securely fastened.[1]
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Perform all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1]
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator- Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1]

Operational Plan: Step-by-Step Guidance

Donning (Putting On) PPE Workflow:

A sequential process for correctly putting on PPE is critical for safety.

  • Gown/Lab Coat: Put on a disposable gown or a clean, fully buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position securely over the eyes and face.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.[1]

cluster_donning PPE Donning Workflow Gown/Lab Coat Gown/Lab Coat Respirator Respirator Gown/Lab Coat->Respirator Step 1 Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Step 2 Gloves Gloves Goggles/Face Shield->Gloves Step 3

PPE Donning Sequence

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[3][4]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Avoid touching your face, eyes, or other exposed skin with contaminated gloves.[3][4]

  • Labeling: Clearly label all containers with the name of the compound and any known hazards.[5]

Doffing (Removing) PPE Workflow:

The removal of PPE should be done carefully to avoid contaminating yourself.

  • Gloves: Remove the outer pair of gloves first (if double-gloved), followed by the inner pair.

  • Gown/Lab Coat: Unfasten and remove by rolling it down and away from the body, turning it inside out.[1]

  • Goggles/Face Shield: Remove from the back of the head.[1]

  • Respirator (if used): Remove from the back of the head without touching the front.[1]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.[1]

  • Solid Waste: Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag or container.[1][6]

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Sharps: Any needles or syringes used must be disposed of in a designated sharps container.[7] If the syringe contains residual drug, it may need to be disposed of as hazardous chemical waste in a specific container.[6]

  • Container Disposal: Empty containers should be treated as if they still contain the substance.[5] Follow institutional guidelines for the disposal of empty chemical containers.

  • Waste Pickup: All waste must be disposed of in accordance with local, state, and federal regulations.[6][8] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

cluster_disposal This compound Disposal Workflow Contaminated_Materials Contaminated Materials (PPE, Glassware, etc.) Segregate_Waste Segregate Waste Streams Contaminated_Materials->Segregate_Waste Solid_Waste Solid Waste (Gloves, Gowns) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate_Waste->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Syringes) Segregate_Waste->Sharps_Waste Labeled_Containers Place in Labeled, Sealed Hazardous Waste Containers Solid_Waste->Labeled_Containers Liquid_Waste->Labeled_Containers Sharps_Waste->Labeled_Containers EHS_Pickup Arrange for EHS Pickup Labeled_Containers->EHS_Pickup

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arphamenine A
Reactant of Route 2
Arphamenine A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。